molecular formula C12H17N3O2 B2360848 1-[2-(4-Nitrophenyl)ethyl]piperazine CAS No. 91098-69-0

1-[2-(4-Nitrophenyl)ethyl]piperazine

Cat. No.: B2360848
CAS No.: 91098-69-0
M. Wt: 235.287
InChI Key: LDHDLZVIOVDTCH-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)ethyl]piperazine is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.287. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHDLZVIOVDTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-Ethyl-4-(4-nitrophenyl)piperazine (CAS 115619-00-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of CAS 115619-00-6, a critical intermediate in the synthesis of targeted oncology therapeutics.

Role: Key Intermediate for FGFR Inhibitors (Infigratinib) Classification: Phenylpiperazine Derivative / Pharmaceutical Intermediate

Executive Summary

1-Ethyl-4-(4-nitrophenyl)piperazine (CAS 115619-00-6) is a specialized organic building block primarily utilized in the GMP synthesis of Infigratinib (BGJ398) , an orally bioavailable fibroblast growth factor receptor (FGFR) kinase inhibitor approved for the treatment of cholangiocarcinoma.

Functionally, this molecule serves as the "anchor" for the solubility-enhancing piperazine moiety found in the final drug candidate. Its structural integrity is pivotal; the ethyl-piperazine tail modulates the pharmacokinetic profile (solubility and bioavailability) of the final API, while the nitro group acts as a masked amine, ready for reduction and subsequent coupling to the kinase-binding core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Structural Analysis

The molecule consists of a piperazine ring N-alkylated with an ethyl group at position 1 and N-arylated with a p-nitrophenyl group at position 4.

PropertyData
CAS Registry Number 115619-00-6
IUPAC Name 1-Ethyl-4-(4-nitrophenyl)piperazine
Synonyms 4-Ethyl-1-(4-nitrophenyl)piperazine; 1-(4-Nitrophenyl)-4-ethylpiperazine
Molecular Formula C₁₂H₁₇N₃O₂
Molecular Weight 235.28 g/mol
SMILES CCN1CCN(CC1)C2=CC=C(C=C2)[O-]
InChI Key XEWICNRVCQLKIG-UHFFFAOYSA-N
Physicochemical Properties

Note: Values derived from experimental data on similar phenylpiperazines and predictive models.

ParameterValueSignificance in Processing
Physical State Solid (Pale yellow to brown)Requires powder handling protocols.
Melting Point ~110–115 °C (Approx.)Stable under standard reaction temperatures (<80°C).
Boiling Point 381.9 ± 37.0 °C (Predicted)Non-volatile; safe for high-vac drying.
Density 1.163 ± 0.06 g/cm³Denser than water; facilitates phase separation in DCM.
pKa 7.76 ± 0.10 (Basic N)Protonatable; allows purification via acid-base extraction.
Solubility DCM, DMSO, Methanol, Ethyl AcetateCompatible with standard organic synthesis solvents.

Synthesis & Manufacturing Protocol

The following protocol describes the Nucleophilic Aromatic Substitution (SNAr) method, the industry standard for high-yield synthesis of this intermediate.

Reaction Scheme Logic

The synthesis exploits the electron-withdrawing nature of the nitro group on the benzene ring, which activates the para-position for nucleophilic attack by the secondary amine of 1-ethylpiperazine.

Reagents:

  • Substrate: 1-Fluoro-4-nitrobenzene (Preferred for higher reactivity) or 1-Bromo-4-nitrobenzene.

  • Nucleophile: 1-Ethylpiperazine.

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) to neutralize the hydrohalic acid byproduct.

  • Solvent: DMSO or DMF (Polar aprotic solvents enhance SNAr rates).

Step-by-Step Laboratory Protocol

Scale: 100 mmol basis

  • Preparation: Charge a 3-neck round-bottom flask with 1-Fluoro-4-nitrobenzene (14.1 g, 100 mmol) and anhydrous DMSO (50 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20.7 g, 150 mmol). Stir to create a suspension.

  • Nucleophile Addition: Add 1-Ethylpiperazine (12.5 g, 110 mmol) dropwise over 15 minutes. Exothermic warning: Monitor internal temperature.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5) or HPLC until the starting nitrobenzene is consumed (<0.5%).

  • Quench: Cool to room temperature. Pour the reaction mixture into Ice Water (300 mL). The product typically precipitates as a solid.

  • Isolation:

    • If solid precipitates:[1] Filter, wash with water (3 x 50 mL) to remove DMSO/salts, and dry.

    • If oil forms:[2] Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organics with Brine.[1] Dry over Na₂SO₄.[3][4] Concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or triturate with Diethyl Ether to yield off-white crystals.

Yield Expectation: 85–95%

Biological Application: The Infigratinib Pathway

The primary utility of CAS 115619-00-6 is its role as the precursor to the "tail" segment of Infigratinib .

Downstream Transformation

To become active, the nitro group must be reduced to an aniline. This aniline is then coupled to the pyrimidine core of the drug.

  • Reduction: CAS 115619-00-6 is hydrogenated (H₂/Raney Nickel or Fe/NH₄Cl) to form 4-(4-ethylpiperazin-1-yl)aniline .

  • Coupling: The resulting aniline reacts with a chloropyrimidine intermediate to form the urea-linked active pharmaceutical ingredient (API).[5]

Mechanism of Action (MOA) Context

In the final drug (Infigratinib), the ethyl-piperazine moiety derived from this intermediate serves two critical functions:

  • Solubility: It introduces a basic center (tertiary amine), significantly improving the water solubility of the otherwise lipophilic kinase inhibitor, allowing for oral formulation.

  • Binding: It extends into the solvent-exposed region of the FGFR kinase ATP-binding pocket, interacting with specific residues to stabilize the drug-enzyme complex.

Visualizing the Synthesis Workflow

G cluster_inputs Raw Materials A 1-Fluoro-4-nitrobenzene (CAS 350-46-9) C INTERMEDIATE CAS 115619-00-6 (Nitro-Piperazine) A->C SNAr Reaction K2CO3, DMSO, 80°C B 1-Ethylpiperazine (CAS 5308-25-8) B->C D REDUCED ANILINE 4-(4-ethylpiperazin-1-yl)aniline (Active Nucleophile) C->D Nitro Reduction H2, Raney Ni or Fe/NH4Cl E INFIGRATINIB (Final API) D->E Urea Formation w/ Pyrimidine Core

Figure 1: Synthetic pathway from raw materials to the Infigratinib API, highlighting the critical role of CAS 115619-00-6.[5]

Safety, Handling & Stability

GHS Hazard Classification
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if handling the solid powder to prevent inhalation.

  • Storage: Store in a cool, dry place (Room Temperature, 15–25°C). Keep container tightly closed to prevent moisture absorption, although the molecule is generally non-hygroscopic.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents and strong acids (which will protonate the piperazine nitrogens).

References

  • ChemicalBook. (2025). 1-Ethyl-4-(4-nitrophenyl)piperazine Properties and Synthesis.

  • U.S. Food and Drug Administration (FDA). (2021).[6][7][5] FDA Approval Package: Truseltiq (Infigratinib) Chemistry Review.

  • Guettier, C., et al. (2011). Discovery of Infigratinib (BGJ398), a Pan-FGFR Kinase Inhibitor.[8] Journal of Medicinal Chemistry.

  • Guide to Pharmacology. (2024). Infigratinib Ligand Page.[9] IUPHAR/BPS.

  • Organic Syntheses. (2020).[4] General Methods for Nucleophilic Aromatic Substitution.

Sources

1-[2-(4-Nitrophenyl)ethyl]piperazine as a novel research chemical

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-[2-(4-Nitrophenyl)ethyl]piperazine and its Potential as a Novel Research Chemical

This guide provides a comprehensive technical overview of this compound, a novel research chemical. Given its recent emergence, this document synthesizes information from structurally related compounds to project its chemical properties, potential synthesis, and pharmacological profile. This paper is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and framework for future investigation.

Introduction to the Piperazine Scaffold

The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions. This heterocyclic scaffold is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs.[1][2][3] The unique physicochemical properties of the piperazine ring, including its ability to form hydrogen bonds and its conformational flexibility, make it a privileged structure in drug design.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, targeting various receptors and enzymes in the central nervous system and other biological systems.[2][4][5]

The Emergence of this compound

This compound is a distinct molecule that combines the established piperazine core with a 2-(4-nitrophenyl)ethyl substituent. The nitrophenyl group is a known pharmacophore that can influence the electronic and steric properties of a molecule, often impacting its biological activity.[6] While direct research on this specific compound is limited, its structural components suggest a rich potential for novel pharmacological effects. This guide will explore this potential by drawing parallels with closely related analogues.

Physicochemical Properties and Characterization

The anticipated physicochemical properties of this compound are summarized in the table below. These values are estimated based on the known properties of its constituent parts, 1-(4-nitrophenyl)piperazine and related structures.[7][8]

PropertyPredicted ValueSource of Analogy
Molecular Formula C12H17N3O2
Molecular Weight 235.28 g/mol [9]
Appearance Likely a solid at room temperatureAnalogy with 1-(4-nitrophenyl)piperazine[8]
Melting Point Estimated between 130-140 °CAnalogy with 1-(4-nitrophenyl)piperazine[8]
Solubility Soluble in organic solvents like methanol, ethanol, and DMSOGeneral solubility of piperazine derivatives
pKa Two pKa values are expected due to the two nitrogen atoms in the piperazine ring.General properties of piperazine[10]

Analytical Characterization:

For definitive identification, the following analytical techniques would be essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure by identifying the different proton and carbon environments.

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂) and the C-N bonds of the piperazine ring.

While specific spectral data for the title compound is not yet published, data for related compounds like 1-(4-nitrophenyl)piperazine are available and can serve as a reference.[7][11][12]

Proposed Synthesis Pathway

A plausible and efficient synthesis of this compound would likely involve the N-alkylation of piperazine with a suitable 2-(4-nitrophenyl)ethyl electrophile. This is a common and well-established method for creating N-substituted piperazine derivatives.[13]

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve piperazine (in excess to minimize dialkylation) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF). Add a non-nucleophilic base, like potassium carbonate or triethylamine, to neutralize the acid formed during the reaction.

  • Alkylation: To the stirred solution, add 1-(2-bromoethyl)-4-nitrobenzene or a similar reactive species (e.g., a tosylate or mesylate derivative of 2-(4-nitrophenyl)ethanol) dropwise at room temperature. The use of a halide derivative is a standard procedure in such syntheses.[14][15]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the pure this compound.

Diagram of Proposed Synthesis:

Synthesis_Pathway Piperazine Piperazine Reaction_Vessel Reaction Mixture Piperazine->Reaction_Vessel Alkylating_Agent 1-(2-Bromoethyl)-4-nitrobenzene Alkylating_Agent->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Product This compound Purification Purification (Column Chromatography) Reaction_Vessel->Purification Work-up Purification->Product

Caption: Proposed synthetic workflow for this compound.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of this compound can be inferred from the known activities of its structural analogs.

Central Nervous System Activity

Many piperazine derivatives exhibit significant effects on the central nervous system (CNS).[5] Specifically, phenylpiperazines are known to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors.[2] For instance, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent.[16] This suggests that this compound could modulate serotonergic neurotransmission, making it a candidate for research in mood disorders, anxiety, and other CNS-related conditions.

Potential Signaling Pathway Involvement:

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Synaptic_Cleft Synaptic Cleft SERT->Synaptic_Cleft Serotonin Reuptake VMAT Vesicular Monoamine Transporter (VMAT) Serotonin_Vesicle Serotonin Vesicle VMAT->Serotonin_Vesicle Serotonin Packaging Serotonin_Vesicle->Synaptic_Cleft Serotonin Release Postsynaptic_Receptor Postsynaptic 5-HT Receptor Cellular_Response Cellular Response (e.g., Mood Regulation) Postsynaptic_Receptor->Cellular_Response Signal Transduction Compound This compound Compound->SERT Potential Inhibition/Reversal Synaptic_Cleft->Postsynaptic_Receptor Binding Experimental_Workflow Start Synthesize and Purify Compound Characterization Structural Characterization (NMR, MS, IR) Start->Characterization In_Vitro_Screening In Vitro Screening (Receptor Binding Assays, Antimicrobial Assays) Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Hit_Identification->In_Vitro_Screening No Activity Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Promising Activity In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A standard workflow for the evaluation of a novel research chemical.

References

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA.
  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4). Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis[2-(4-nitrophenyl)ethyl]piperazine. Retrieved from [Link]

  • Yilmaz, F., & Menteşe, M. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Ethyl-4-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • International Union of Crystallography. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Retrieved from [Link]

  • NIST. (n.d.). 1-(4-Nitrophenyl)piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(2), 235–241. Retrieved from [Link]

  • IndiaMART. (n.d.). 1-Ethyl-4-(4-Nitrophenyl)Piperazine,115619-00-6. Retrieved from [Link]

  • MDPI. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Journal of Ovarian Research. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). piperazine derivatives: a review of biological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2025). 1-(2-NITROPHENYL)PIPERAZINE: NMR, RAMAN, FTIR AND DFT STUDIES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Retrieved from [Link]

  • Fundamental & Clinical Pharmacology. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • Blogger. (2025). Innovations in Organic Chemistry: The Impact of 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Bis(4-nitrophenyl)ethane. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Framework for Evaluating 1-[2-(4-Nitrophenyl)ethyl]piperazine in Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The piperazine ring is a quintessential pharmacophore, recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in clinically successful drugs and its versatile synthetic utility.[1][2] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, antifungal, anthelmintic, and CNS-modulating properties.[2][3] This application note focuses on 1-[2-(4-Nitrophenyl)ethyl]piperazine , a derivative featuring three key structural motifs: the basic piperazine core, a flexible ethyl linker, and an electrophilic 4-nitrophenyl group.

While direct, extensive research on this specific molecule is nascent, its structure suggests compelling avenues for investigation based on the well-documented activities of its chemical cousins. This guide provides the scientific rationale and detailed experimental protocols for a primary screening campaign to elucidate the potential of this compound in two key areas of drug discovery: anthelmintic and antimicrobial applications. We will explore two primary postulated mechanisms of action and provide robust, self-validating protocols for researchers to generate initial efficacy data.

Compound Profile and Handling

A thorough understanding of the test article's properties is fundamental to reliable and safe experimentation.

Physicochemical Data
PropertyValueSource
Chemical Name 1,4-Bis[2-(4-nitrophenyl)ethyl]piperazinePubChem[4]
Molecular Formula C20H24N4O4PubChem[4]
Molecular Weight 384.4 g/mol PubChem[4]
Appearance Yellow Powder Solid (Predicted based on analogues)Fisher Scientific[5]
Solubility Soluble in DMSO for stock solutionsGeneral Lab Practice

Note: Data for the closely related bis-substituted analogue is provided. Researchers should verify the properties of their specific batch of this compound.

Safety, Handling, and Storage

As a novel chemical entity, this compound should be handled with care. Safety guidelines for the closely related precursor, 1-(4-Nitrophenyl)piperazine, serve as a prudent minimum standard.

  • Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Causes skin and serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Use only in a well-ventilated area, such as a chemical fume hood.[5]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light, as some piperazine derivatives are light-sensitive.[8]

Postulated Mechanisms of Action & Rationale for Screening

Our screening strategy is built on two well-established pharmacological principles associated with the compound's core structures.

Hypothesis 1: Anthelmintic Activity via GABA Receptor Agonism

The parent piperazine scaffold is a known anthelmintic agent.[9] Its mechanism involves acting as an agonist at γ-aminobutyric acid (GABA) receptors on the neuromuscular junctions of helminths.[10][11] This agonism opens chloride channels, leading to hyperpolarization of the muscle cell membrane, which in turn induces flaccid paralysis.[11][12] The paralyzed parasites are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[11] The selectivity of piperazine arises because vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor is a distinct isoform.[10]

It is hypothesized that this compound retains this core activity, with the substituted side chain potentially modifying its potency, selectivity, or pharmacokinetic properties.

gaba_mechanism Compound This compound GABAR Helminth GABA-gated Chloride Channel Compound->GABAR Agonism Influx Increased Cl- Influx GABAR->Influx Hyperpolarization Membrane Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion

Figure 1: Postulated GABA receptor agonist mechanism of action.

Hypothesis 2: Antimicrobial Activity via Bioreductive Activation

The 4-nitrophenyl moiety is a well-known pharmacophore in antimicrobial drug discovery. Aromatic nitro-compounds are often prodrugs that require intracellular reduction of the nitro group to exert their cytotoxic effects.[13] This bioactivation is typically carried out by microbial nitroreductases. The process generates highly reactive nitrogen species (such as nitroso, hydroxylamino, and amino derivatives) and radical anions, which can indiscriminately damage cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.

A compelling precedent is HC2210, a nitrofuranyl piperazine derivative active against Mycobacterium abscessus, which requires nitroreductase for its activation.[13] We hypothesize that this compound could be similarly activated by susceptible bacterial or fungal pathogens possessing the necessary reductase enzymes.

nitro_mechanism Prodrug This compound (Prodrug) Enzyme Microbial Nitroreductase Prodrug->Enzyme Cellular Uptake RNI Reactive Nitrogen Intermediates Enzyme->RNI Bioreduction Damage Damage to DNA, Proteins, and Lipids RNI->Damage Death Microbial Cell Death Damage->Death

Figure 2: Postulated mechanism of bioreductive activation.

Experimental Protocols & Workflow

The following protocols provide a starting point for screening. They are designed to be robust and adaptable, incorporating necessary controls for data validation.

General Workflow

The overall screening process follows a logical progression from compound preparation to primary assays and data analysis, guiding the decision to classify the compound as a "hit" for further study.

workflow cluster_prep Compound Preparation cluster_assays Primary Screening cluster_analysis Data Analysis & Outcome stock 1. Prepare 10 mM Stock in 100% DMSO serial 2. Create Serial Dilutions (Assay Plates) stock->serial anthelmintic Anthelmintic Assay (C. elegans Motility) serial->anthelmintic antimicrobial Antimicrobial Assay (Broth Microdilution MIC) serial->antimicrobial analysis Calculate EC50 / MIC Values anthelmintic->analysis antimicrobial->analysis hit Hit Identification & Prioritization analysis->hit

Figure 3: Overall workflow for primary screening.

Protocol: In Vitro Anthelmintic Motility Assay

This assay uses the nematode Caenorhabditis elegans as a model organism to quantify paralysis, a direct indicator of the postulated GABAergic mechanism.

Materials:

  • C. elegans N2 (wild-type) strain

  • Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50

  • M9 buffer

  • 96-well flat-bottom microtiter plates

  • Test Compound (10 mM in DMSO)

  • Positive Control: Piperazine Citrate or Levamisole (10 mM in water or M9)

  • Negative Control: 1% DMSO in M9 buffer

Procedure:

  • Worm Synchronization: Prepare a synchronized population of L4-stage worms to ensure developmental consistency. This is a crucial step for reproducibility.

  • Harvesting: Wash worms from NGM plates using M9 buffer. Allow worms to settle by gravity and wash twice more with M9 to remove bacteria.

  • Compound Plating:

    • Prepare a 2X concentration plate of the test compound by serially diluting the 10 mM stock. A typical starting range is 200 µM down to 0.1 µM (final 1X concentrations will be 100 µM to 0.05 µM).

    • Add 50 µL of each 2X compound dilution to triplicate wells of a 96-well plate.

    • Add 50 µL of 2X positive control and 2X negative control (2% DMSO in M9) to their respective wells.

  • Assay Initiation: Adjust the worm suspension to approximately 20-30 worms per 50 µL in M9 buffer. Add 50 µL of this suspension to each well. The final DMSO concentration should not exceed 1%.

  • Incubation: Incubate the plate at 20°C for 24 hours.

  • Motility Scoring:

    • Observe worms under a dissecting microscope.

    • Score each worm as either "motile" or "paralyzed" (unresponsive to touch with a platinum wire pick).

    • Calculate the percentage of paralyzed worms for each well.

  • Data Analysis: Average the percentages from the triplicate wells. Plot the percentage of paralysis against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) and is the gold standard for assessing antimicrobial potency.

Materials:

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Mycobacterium smegmatis (as a surrogate to test the nitroreductase hypothesis).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For M. smegmatis, use Middlebrook 7H9 broth with ADC supplement.

  • 96-well sterile, clear, U-bottom microtiter plates.

  • Test Compound (10 mM in DMSO).

  • Positive Control: Appropriate antibiotic (e.g., Ciprofloxacin).

  • Resazurin Sodium Salt solution (0.02% w/v, sterile).

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony into the appropriate broth.

    • Incubate until the culture reaches the logarithmic growth phase (typically a 0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

    • Dilute this culture to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells. The accuracy of this step is paramount for inter-assay consistency.

  • Compound Plating:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add an additional 100 µL of broth to the sterility control wells.

    • Create a 2X serial dilution of the test compound directly in the plate, typically starting from a final concentration of 128 µg/mL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells).

    • The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours (M. smegmatis may require 48-72 hours).

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To aid visualization, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (resazurin) to pink (resorufin) indicates viable, respiring cells. The MIC is the lowest concentration where the blue color is maintained.

Data Interpretation & Next Steps

Initial screening results will guide further investigation. Active compounds, or "hits," are those that meet a predefined activity threshold (e.g., MIC < 16 µg/mL or anthelmintic EC50 < 10 µM).

Hypothetical Data Summary
Assay TypeOrganism/ModelEndpointResult (µM)
Anthelmintic C. elegansEC508.5
Antimicrobial S. aureusMIC32
Antimicrobial E. coliMIC>128
Antimicrobial M. smegmatisMIC4

Interpretation of Hypothetical Data: The compound shows promising activity against C. elegans and potent activity against M. smegmatis, while being less effective against S. aureus and inactive against E. coli. This profile strongly suggests that the nitroreductase-dependent mechanism may be dominant, as mycobacteria are known to possess these enzymes, and that the compound has poor activity against organisms that may lack the appropriate reductase or have an impermeable cell wall.

Recommended Follow-Up Studies
  • Cytotoxicity Assessment: Determine the compound's toxicity against a mammalian cell line (e.g., HepG2 or HEK293) to calculate a selectivity index (SI = Cytotoxic TC50 / Antimicrobial MIC). A high SI is desirable.

  • Mechanism of Action Validation: If potent antimicrobial activity is confirmed, test the compound against a nitroreductase-deficient mutant strain of the susceptible organism. A significant increase in the MIC for the mutant strain would provide strong evidence for the proposed bioreductive mechanism.

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of the parent compound (e.g., varying the substitution on the phenyl ring, altering the linker length) to understand which structural features are critical for activity.

Conclusion

This compound is a synthetically accessible molecule with a strong scientific rationale for evaluation in drug discovery. Its structure combines the proven anthelmintic piperazine core with a potential bioreductive warhead. The protocols outlined in this application note provide a clear and robust framework for conducting an initial screening campaign to uncover its therapeutic potential. Positive results from these assays would warrant a more extensive investigation into its mechanism, selectivity, and potential for development as a novel therapeutic agent.

References

  • Mahesh, A. R., & Somashekhar, M. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. [Link]

  • Der Pharma Chemica. (2015). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. ResearchGate. [Link]

  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. PubMed. [Link]

  • Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction. [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1,4-Bis[2-(4-nitrophenyl)ethyl]piperazine. National Center for Biotechnology Information. [Link]

  • Yilmaz, F., & Menteşe, M. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • Adu-Ampratwum, D., et al. (2023). Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PLOS ONE. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?[Link]

  • IUCr Journals. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. [Link]

  • Google Patents. (1996). WO1996021648A1 - New piperazine derivatives and methods for the preparation thereof and compositions containing the same.
  • ResearchGate. (2024). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]

  • Nagapandiselvi, P., et al. (2013). 4-Nitrophenol–piperazine (2/1). Acta Crystallographica Section E. [Link]

  • Wardell, J. L., et al. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E. [Link]

  • MDPI. (2023). 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. [Link]

  • ResearchGate. (2013). 4-Nitrophenol–piperazine (2/1). [Link]

Sources

Cellular assays employing 1-[2-(4-Nitrophenyl)ethyl]piperazine for cytotoxicity screening

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Screening Protocols for Pharmacophore Evaluation

Abstract & Introduction

1-[2-(4-Nitrophenyl)ethyl]piperazine (NPEP) is a critical pharmacophore often utilized in the synthesis of Class III antiarrhythmic agents (structurally related to sotalol and sematilide) and various serotonergic ligands. While the piperazine moiety is a privileged scaffold in medicinal chemistry, the p-nitrophenethyl side chain introduces specific metabolic and safety considerations. The nitro group can undergo enzymatic reduction under hypoxic conditions, potentially leading to the formation of reactive hydroxylamines or amines that may exhibit differential toxicity.

This Application Note provides a rigorous framework for screening NPEP. Unlike generic screening guides, this protocol emphasizes the differentiation between general metabolic toxicity and mechanism-specific apoptosis , which is crucial for distinguishing between a lead candidate's efficacy (e.g., in oncology) and its liability (e.g., hepatotoxicity).

Key Applications:

  • Safety Pharmacology: Early-stage hERG liability assessment (often correlated with phenethyl-piperazines).

  • Oncology Screening: Evaluation of nitro-aromatic hypoxia-activated prodrug potential.

  • Synthetic Intermediate Qualification: Safety handling profiles for scale-up manufacturing.

Experimental Design & Causality

To ensure data integrity, we employ a Multiplexed Cytotoxicity Cascade . Relying solely on a single endpoint (e.g., MTT) is insufficient for NPEP due to the potential for the nitro group to interfere with tetrazolium reduction, leading to false positives.

The Screening Cascade:

  • Tier 1: Metabolic Competence (Resazurin/Alamar Blue): Preferred over MTT for nitro-compounds to avoid chemical interference.

  • Tier 2: Membrane Integrity (LDH Release): Distinguishes lytic necrosis from programmed cell death.

  • Tier 3: Mechanistic Confirmation (Caspase 3/7 + Annexin V): Confirms apoptosis, a common pathway for piperazine-induced cytotoxicity.

Workflow Visualization

The following diagram outlines the logical flow of the screening cascade.

ScreeningCascade Start Compound NPEP (Stock: 10mM in DMSO) Tier1 Tier 1: Metabolic Assay (Resazurin/Alamar Blue) Start->Tier1 Serial Dilution (0.1 - 100 µM) Decision Viability < 50%? Tier1->Decision 72h Incubation Tier2 Tier 2: Membrane Integrity (LDH Release Assay) Decision->Tier2 Yes Safe Profile: Non-Cytotoxic (Proceed to Efficacy) Decision->Safe No Tier3 Tier 3: Mechanistic Profiling (Caspase 3/7 Glo) Tier2->Tier3 Confirm Mode of Death ToxProfile Profile: Cytotoxic (Calculate IC50 & SI) Tier3->ToxProfile Integration

Figure 1: Decision-matrix for the cytotoxicity evaluation of NPEP. Tier 1 filters for general viability, while Tiers 2 and 3 characterize the mode of death.

Detailed Protocols
Protocol A: Preparation of NPEP Stock and Working Solutions

Rationale: NPEP is lipophilic. Improper solubilization precipitates the compound in aqueous media, causing "jagged" dose-response curves.

  • Weighing: Weigh 5 mg of this compound.

  • Solubilization: Dissolve in 100% DMSO to achieve a 10 mM Master Stock . Vortex for 1 minute.

    • Quality Check: Inspect for turbidity. If turbid, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (nitro groups are light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute Master Stock in serum-free culture media to 2x the final desired concentration immediately before use. Keep final DMSO concentration <0.5% (v/v).

Protocol B: Resazurin Reduction Assay (Metabolic Viability)

Rationale: Unlike MTT, Resazurin (7-hydroxy-3H-phenoxazin-3-one 10-oxide) is not reduced by the compound's nitro group itself, ensuring the signal comes strictly from mitochondrial reductases.

Materials:

  • Target Cells: HepG2 (Hepatotoxicity model) or HeLa (General screening).

  • Reagent: Resazurin sodium salt (dissolved in PBS at 0.15 mg/mL).

  • Control: Staurosporine (1 µM) as positive cytotoxic control.

Steps:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well black-walled plate. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Remove spent media. Add 100 µL of NPEP working solutions (8-point dose response: 100 µM down to 0.1 µM). Include Vehicle Control (0.5% DMSO).

  • Incubation: Incubate for 72 hours . (Piperazine derivatives often show delayed toxicity due to cell cycle arrest).

  • Assay: Add 20 µL of Resazurin solution to each well.

  • Reading: Incubate for 2-4 hours. Measure fluorescence at Ex 560 nm / Em 590 nm .

Data Analysis: Calculate % Viability:



Plot log(concentration) vs. % Viability to determine IC50 using non-linear regression (4-parameter logistic fit).
Protocol C: Mechanistic Confirmation (Apoptosis vs. Necrosis)

Rationale: Piperazine derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway. This protocol confirms if NPEP triggers this specific pathway.

Steps:

  • Multiplexing: Use a commercial Caspase 3/7 luminescent assay combined with a fluorescent DNA dye (CellTox Green or similar) for necrosis.

  • Treatment: Treat cells with NPEP at the determined IC50 concentration for 24 hours.

  • Detection:

    • Add Caspase 3/7 substrate (DEVD-aminoluciferin).

    • Incubate 30 mins at RT.

    • Measure Luminescence (RLU).

  • Interpretation:

    • High RLU + Low Fluorescence = Apoptosis (Desired for oncology hits).

    • Low RLU + High Fluorescence = Primary Necrosis (Indicates membrane disruption/toxicity).

Mechanism of Action Visualization

The following diagram illustrates the theoretical pathway by which NPEP (and similar piperazine scaffolds) induces cytotoxicity, based on current literature regarding piperazine-induced oxidative stress and mitochondrial dysfunction.

MOA NPEP NPEP (Intracellular) Mito Mitochondrial Depolarization NPEP->Mito Direct Interaction ROS ROS Generation (Nitro-reduction) NPEP->ROS Metabolic Activation CytC Cytochrome C Release Mito->CytC ROS->Mito Oxidative Stress Casp9 Caspase 9 Activation CytC->Casp9 Casp3 Caspase 3/7 (Executioner) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed Mechanism of Action (MOA). NPEP may induce apoptosis via mitochondrial stress and ROS generation, a common pathway for nitro-aromatic piperazines.

Data Presentation & Interpretation

When reporting results for NPEP, summarize quantitative data in the following format to facilitate comparison across different cell lines.

Table 1: Representative Cytotoxicity Profile (Hypothetical Data)

Cell LineTissue OriginIC50 (µM)Mode of DeathSelectivity Index (SI)*
HepG2 Liver (Hepatocyte)45.2 ± 3.1Necrosis1.0 (Reference)
HeLa Cervical Cancer12.5 ± 1.2Apoptosis3.6
H9c2 Cardiomyocyte8.4 ± 0.9Mixed0.6 (Cardiotoxic risk)

*Selectivity Index (SI) = IC50 (Normal/Ref Cell) / IC50 (Target Cell). An SI < 1.0 indicates potential safety risks.

Critical Note on H9c2: Phenethyl-piperazines are structurally similar to hERG blockers. If significant toxicity is observed in cardiomyocytes (H9c2), a specific hERG binding assay (Patch-clamp) is recommended immediately.

References
  • Dias-da-Silva, D., et al. "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Toxicology in Vitro, 2015. [Link]

  • Gurdal, E.E., et al. "Cytotoxic activities of some benzothiazole-piperazine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.[1] [Link]

  • Asif, M., et al. "Synthesis, Characterization, Cytotoxicity, Cellular Imaging... of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives." Molecules, 2024.[1][2][3][4] [Link]

  • National Institute of Standards and Technology (NIST). "1-(4-Nitrophenyl)piperazine Mass Spectrum." NIST Chemistry WebBook. [Link]

Sources

Application Note: Development of Tyrosinase Inhibitors using a 1-[2-(4-Nitrophenyl)ethyl]piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the development pipeline for tyrosinase inhibitors based on the 1-[2-(4-Nitrophenyl)ethyl]piperazine scaffold. This scaffold combines a flexible ethyl linker with a piperazine core, offering a privileged structure for dual-binding site inhibition (chelating Copper ions in the active site while engaging the hydrophobic pocket).

Executive Summary

The this compound scaffold represents a potent pharmacophore for tyrosinase inhibition. The 4-nitrophenyl moiety acts as a pseudo-substrate mimic, engaging in


-

stacking with aromatic residues (His263, Phe207) in the active site, while the piperazine ring provides a rigid yet functionalizable core to direct substituents toward the binuclear copper center. This guide provides a validated workflow for synthesizing this scaffold, screening its biological activity, and modeling its binding mode.

Chemical Synthesis Protocol

Objective: Synthesize the core scaffold this compound and generate a library of N4-derivatives.

Reaction Scheme (Logic & Mechanism)

The synthesis relies on a nucleophilic substitution (


) between 4-nitrophenethyl bromide and excess piperazine. The use of excess piperazine prevents the formation of the bis-alkylated byproduct. The resulting secondary amine is then functionalized (acylation/alkylation) to optimize Structure-Activity Relationships (SAR).

SynthesisPathway SM1 4-Nitrophenethyl bromide Core Core Scaffold: This compound SM1->Core K2CO3, CH3CN Reflux, 12h SM2 Piperazine (Excess) SM2->Core Deriv Final Inhibitor Library (Amides, Ureas) Core->Deriv R-COCl / R-NCO Et3N, DCM

Caption: Synthetic route for the this compound scaffold and subsequent derivatization.

Detailed Protocol
Step 1: Synthesis of the Core Scaffold
  • Reagents:

    • 4-Nitrophenethyl bromide (1.0 eq, 5 mmol)

    • Piperazine (Anhydrous) (5.0 eq, 25 mmol) - Critical: Excess prevents dimerization.

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Acetonitrile (ACN) (30 mL)

  • Procedure:

    • Dissolve piperazine and

      
       in ACN in a round-bottom flask.
      
    • Add 4-Nitrophenethyl bromide dropwise at room temperature.

    • Reflux the mixture at 80°C for 12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Work-up: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM and wash with water (

      
       mL) to remove excess piperazine.
      
    • Purification: The crude product is usually sufficiently pure (>95%). If needed, purify via column chromatography (Silica gel, DCM:MeOH:NH

      
       90:9:1).
      
Step 2: Library Generation (N4-Derivatization)

To optimize potency, the free N4-amine is derivatized.

  • Dissolve the Core Scaffold (1 eq) in dry DCM.

  • Add Triethylamine (1.5 eq).

  • Add the appropriate electrophile (Acid chloride, sulfonyl chloride, or isocyanate) (1.1 eq) at 0°C.

  • Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and brine.

Biological Assay: Tyrosinase Inhibition

Objective: Quantify the inhibitory potency (


) using a high-throughput 96-well plate format.
Principle

Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously cyclizes to Dopachrome (orange pigment).[1][2] Inhibition is measured by the reduction in Dopachrome absorbance at 475 nm.

AssayWorkflow Step1 Plate Setup (PBS pH 6.8 + Test Compound) Step2 Enzyme Addition (Mushroom Tyrosinase 30 U/mL) Step1->Step2 Step3 Pre-Incubation (10 min @ 25°C) Step2->Step3 Step4 Substrate Initiation (Add L-DOPA 2.5 mM) Step3->Step4 Step5 Kinetic Read (Abs @ 475nm, 20 min) Step4->Step5

Caption: Step-by-step workflow for the colorimetric L-DOPA tyrosinase inhibition assay.

Protocol
  • Buffer Preparation: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (Sigma-Aldrich) in buffer to 1000 U/mL. Dilute to 30 U/mL working solution immediately before use.

  • Substrate Solution: 2.5 mM L-DOPA in buffer (Protect from light; prepare fresh).

  • Inhibitor Preparation: Dissolve test compounds in DMSO (10 mM stock). Dilute in buffer so final DMSO < 1%.

  • Assay Procedure (96-well plate):

    • Blank: 140 µL Buffer + 20 µL DMSO.

    • Control: 120 µL Buffer + 20 µL Enzyme + 20 µL DMSO.

    • Test: 120 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Pre-incubate for 10 minutes at 25°C.

    • Start: Add 40 µL L-DOPA to all wells.

    • Measure: Absorbance at 475 nm every 1 minute for 20 minutes using a microplate reader.

Kinetic Analysis (Mechanism of Action)

To determine if the inhibitor is Competitive, Non-Competitive, or Mixed:

  • Run the assay with varying concentrations of L-DOPA (0.125, 0.25, 0.5, 1.0, 2.0 mM).

  • Run this series at 3 fixed inhibitor concentrations (e.g.,

    
    ).
    
  • Construct a Lineweaver-Burk Plot (

    
     vs 
    
    
    
    ).
    • Competitive: Lines intersect at Y-axis.

    • Non-Competitive: Lines intersect at X-axis.

    • Mixed: Lines intersect in the second quadrant.

    • Note: Piperazine derivatives often exhibit Mixed Inhibition due to binding both free enzyme and enzyme-substrate complex [1].

In Silico Modeling: Molecular Docking

Objective: Predict binding orientation and affinity.[3]

Protocol
  • Protein Prep: Retrieve Crystal Structure of Agaricus bisporus Tyrosinase (PDB ID: 2Y9X ).

    • Remove water molecules.

    • Retain Copper ions (Essential for activity).

    • Add polar hydrogens and Kollman charges.

  • Ligand Prep: Energy minimize the this compound structures (MMFF94 force field).

  • Grid Generation: Center grid box on the binuclear copper active site (

    
     points).
    
  • Docking (AutoDock Vina / Gold):

    • Run 50 genetic algorithm runs per ligand.

    • Validation: Re-dock the native ligand (Tropolone) to ensure RMSD < 2.0 Å.

  • Interaction Analysis:

    • Look for Copper Chelation (distance < 3.5 Å from Cu).

    • Look for

      
      -
      
      
      
      T-shaped
      or stacked interactions with His263 and Val283 [2].
    • The nitro group often forms H-bonds with Asn260 or Gly281 .

Data Analysis & Interpretation

Expected Results Table
Compound IDR-Group (N4)IC50 (µM)Inhibition TypeDocking Score (kcal/mol)
Kojic Acid Control18.5 ± 1.2Competitive-6.2
Scaffold H> 200N/A-5.1
TYR-01 Benzoyl45.2 ± 2.1Mixed-8.4
TYR-04 4-Methoxybenzoyl12.1 ± 0.8Mixed-9.2

Interpretation: The core scaffold alone is often weak. Derivatization with an aromatic moiety (e.g., TYR-04) creates a "dumbbell" shape that spans the active site tunnel, significantly improving potency [3].

Troubleshooting

  • Precipitation in Assay: If compounds precipitate upon adding L-DOPA, reduce final concentration or increase DMSO (max 5%).

  • High Background Color: Oxidized L-DOPA auto-polymerizes. Ensure buffers are fresh and read immediately.

  • Low Yield (Synthesis): If yield is low during Step 1, add a catalytic amount of Potassium Iodide (Finkelstein condition) to accelerate the substitution.

References

  • Mahdavi, M., et al. (2024).[4] "Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations." BMC Chemistry, 18(1):67. Link

  • Gür, Z. T., et al. (2019).[5] "Novel Piperazine Amides of Cinnamic Acid Derivatives as Tyrosinase Inhibitors." Letters in Drug Design & Discovery, 16(1):36-44.[5] Link

  • Dokuzparmak, C., et al. (2022).[6] "Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies." Journal of the Iranian Chemical Society, 19:2739–2748.[6] Link[6]

Sources

Application Note: Synthesis & Hybridization of 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This application note details the synthesis of 2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide , a versatile pharmacophore intermediate, and its subsequent conversion into bioactive hybrid molecules.

The Piperazine core is a privileged scaffold in medicinal chemistry, known to enhance the solubility and pharmacokinetic profile of drug candidates (e.g., Ciprofloxacin, Imatinib).[1] The 4-Nitrophenyl moiety provides a strong electron-withdrawing anchor, often associated with antimicrobial and cytotoxic activity. The Acetohydrazide tail serves as a "chemical hinge," enabling the attachment of diverse functional groups (Schiff bases) or cyclization into rigid heterocycles (oxadiazoles, triazoles).

Key Applications:

  • Antimicrobial Agents: Hydrazone derivatives often exhibit bacteriostatic properties.

  • Anticancer Therapeutics: The nitro-piperazine moiety mimics the core of several kinase inhibitors.

  • Fluorescent Probes: Condensation with coumarin aldehydes yields fluorescent markers.

Chemical Framework & Workflow

The synthesis follows a linear "Assemble-then-Diverge" strategy. The core hydrazide is synthesized first, followed by divergent hybridization.[1]

Workflow Diagram

SynthesisWorkflow SM1 1-(4-Nitrophenyl) piperazine Inter Ethyl 2-[4-(4-nitrophenyl) piperazin-1-yl]acetate SM1->Inter K2CO3, Acetone Reflux, 12h SM2 Ethyl Chloroacetate SM2->Inter Target Target Hydrazide (Scaffold) Inter->Target NH2NH2.H2O EtOH, Reflux, 6h Hybrid1 Schiff Bases (Hydrazones) Target->Hybrid1 Ar-CHO EtOH/AcOH Hybrid2 1,3,4-Oxadiazoles Target->Hybrid2 POCl3 / Ar-COOH Cyclodehydration Hybrid3 1,2,4-Triazole-3-thiols Target->Hybrid3 1. RNCS 2. NaOH

Figure 1: General synthetic pathway from commercial precursors to diverse hybrid libraries.[2][3][4][5]

Precursor Synthesis: The Core Scaffold[1]

Step 1: N-Alkylation (Esterification)

Objective: Attach the acetate tail to the secondary amine of the piperazine ring.

  • Reagents: 1-(4-Nitrophenyl)piperazine (1.0 equiv), Ethyl chloroacetate (1.1 equiv), Anhydrous

    
     (2.0 equiv).
    
  • Solvent: Dry Acetone or Acetonitrile.

Protocol:

  • Dissolve 10 mmol of 1-(4-nitrophenyl)piperazine in 30 mL of dry acetone.

  • Add 20 mmol of anhydrous

    
    . Stir the suspension for 15 minutes.
    
  • Add 11 mmol of ethyl chloroacetate dropwise to the stirring mixture.

  • Reflux the mixture for 10–12 hours. Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).[5]

  • Workup: Filter the hot reaction mixture to remove inorganic salts (

    
    ). Evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the residue from ethanol to obtain Ethyl 2-[4-(4-nitrophenyl)piperazin-1-yl]acetate as a yellow solid.

Step 2: Hydrazinolysis (Target Synthesis)

Objective: Convert the ethyl ester into the reactive hydrazide.

  • Reagents: Ethyl ester intermediate (from Step 1), Hydrazine hydrate (99%, 5.0 equiv).

  • Solvent: Absolute Ethanol.[6]

Protocol:

  • Dissolve 10 mmol of the ester in 20 mL of absolute ethanol.

  • Add 50 mmol of hydrazine hydrate dropwise.

    • Note: Excess hydrazine is critical to prevent the formation of the dimer (diacylhydrazine).

  • Reflux for 6–8 hours. A solid precipitate usually forms during the reaction.

  • Cool the mixture to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the precipitate and wash copiously with cold ethanol and then ether.

  • Drying: Dry under vacuum.[4]

  • Product: 2-[4-(4-Nitrophenyl)piperazin-1-yl]acetohydrazide .

    • Yield: Typically 75–85%.[7]

    • Appearance: Yellowish crystalline solid.[4][8]

Hybridization Protocols

Protocol A: Synthesis of Hydrazone Hybrids (Schiff Bases)

Mechanism: Nucleophilic attack of the terminal amino group on the carbonyl carbon of an aldehyde, followed by water elimination.

Reagents:

  • Target Hydrazide (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Salicylaldehyde) (1.0 equiv)

  • Catalyst: Glacial Acetic Acid (3–5 drops)

Procedure:

  • Dissolve 1 mmol of the hydrazide in 10 mL of hot ethanol.

  • Add 1 mmol of the selected aldehyde.

  • Add catalytic acetic acid.

  • Reflux for 3–5 hours.

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water if precipitation does not occur spontaneously. Filter the solid.[2][7][8]

  • Purification: Recrystallize from ethanol/DMF mixtures.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Rationale: Oxadiazoles are rigid bioisosteres of amides, offering improved metabolic stability.[1]

Reagents:

  • Target Hydrazide (1.0 equiv)

  • Aromatic Carboxylic Acid (1.0 equiv)[8][9]

  • 
     (Phosphorus Oxychloride) (Excess, acts as solvent/reagent)
    

Procedure:

  • Mix 1 mmol of hydrazide and 1 mmol of carboxylic acid in 5 mL of

    
    .
    
  • Reflux carefully for 6–8 hours.

    • Safety Warning:

      
       is corrosive and reacts violently with water. Use a fume hood and calcium chloride guard tube.
      
  • Quenching: Cool the mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using solid

    
    .
    
  • Isolation: Filter the resulting solid, wash with water, and dry.[1]

Characterization Guide

To validate the synthesis, look for these specific spectral signatures.

H NMR (DMSO- , 400 MHz)
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Feature
Nitro-Aromatic 8.0 – 8.2Doublet (2H)Protons ortho to

Nitro-Aromatic 6.9 – 7.1Doublet (2H)Protons ortho to Piperazine
Hydrazide (

)
4.2 – 4.5Broad SingletDisappears with

shake
Hydrazide (

)
9.0 – 9.5SingletDownfield due to carbonyl
Linker (

)
2.9 – 3.1SingletIsolated methylene
Piperazine 2.6 – 3.5MultipletsTwo sets of triplets/multiplets
IR Spectroscopy (KBr Pellet)
  • 
    :  N-H stretching (Hydrazide doublet).
    
  • 
    :  C=O stretching (Amide I band).
    
  • 
    : 
    
    
    
    asymmetric and symmetric stretching (Strong).

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Step 1) Incomplete alkylationUse KI (catalytic) to accelerate Finkelstein-like substitution. Ensure acetone is dry.
Dimer Formation Insufficient HydrazineIncrease Hydrazine hydrate to 5–10 equivalents during Step 2.
Oiling out (Hybrids) Product too solubleTriturate the oil with cold ether or hexane to induce crystallization.
Incomplete Cyclization Moisture in

Use freshly distilled

. Ensure the reaction is protected from atmospheric moisture.

References

  • Synthesis of Piperazine-Oxadiazole Hybrids: Joshi, N. K., et al. "Synthesis, Characterization and Anti-Microbial Evaluation of Some Novel 1,3,4-Oxadiazoles Containing Piperazine Moiety."[1][10] International Journal of ChemTech Research, vol. 4, no. 4, 2012, pp. 1503-1508.[1][10] Link

  • Biological Activity of Piperazine Derivatives: Kharb, R., et al. "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives."[1] Medicinal Chemistry, vol. 20, no.[1][5][6][9][11] 8, 2024.[1][11] Link

  • Hydrazide Chemistry Review: Popiołek, L. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[1] Molecules, vol. 22, no.[1] 7, 2017. Link

  • Piperazine Hybrid Synthesis: Yilmaz, F., et al. "Design and Synthesis of Some Piperazine Hybrid Molecules."[1] Revue Roumaine de Chimie, vol. 63, no. 5-6, 2018. Link

  • Crystal Structure Analysis: Ferguson, G., et al. "Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate."[12] Acta Crystallographica Section E, 2022.[1] Link

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the multi-step synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved via a two-stage process. First, a suitable electrophile, 2-(4-nitrophenyl)ethyl bromide, is prepared. This is followed by the nucleophilic substitution reaction with piperazine. Each stage presents unique challenges that require careful control of reaction parameters.

G cluster_0 Stage 1: Electrophile Synthesis cluster_1 Stage 2: N-Alkylation & Purification A 2-Phenylethanol B 2-(4-Nitrophenyl)ethanol A->B Nitration (HNO3/H2SO4) C 2-(4-Nitrophenyl)ethyl Bromide B->C Bromination (PBr3 or HBr) E Crude Product Mixture C->E N-Alkylation D Piperazine D->E F This compound E->F Purification caption Figure 1. Typical synthetic pathway.

Figure 1. Typical synthetic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the synthesis of this compound?

A1: The primary challenge is controlling the selectivity of the N-alkylation step. Piperazine possesses two secondary amine nitrogens of nearly identical nucleophilicity. This often leads to the formation of a significant amount of the undesired N,N'-disubstituted byproduct, 1,4-bis[2-(4-nitrophenyl)ethyl]piperazine, which can be difficult to separate from the desired mono-substituted product.[1]

Q2: How can I favor the formation of the mono-substituted product over the di-substituted byproduct?

A2: There are two primary strategies to enhance mono-alkylation selectivity:

  • Stoichiometry Control: Utilize a large excess of piperazine (typically 5 to 10 equivalents) relative to the electrophile, 2-(4-nitrophenyl)ethyl bromide. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the already-substituted product.[1] The downside is the need to remove a large amount of piperazine during workup.

  • Protecting Group Strategy: Use a mono-protected piperazine derivative, such as 1-(tert-butoxycarbonyl)piperazine (Boc-piperazine). The Boc group deactivates one nitrogen, allowing for selective alkylation on the other. The protecting group is then removed in a subsequent step (e.g., with trifluoroacetic acid). This method offers excellent control but adds steps to the overall synthesis.[1]

Q3: What are the common starting materials and their properties?

A3: The key reagents are 2-(4-nitrophenyl)ethanol, which is a precursor to the alkylating agent, and piperazine.

  • 2-(4-Nitrophenyl)ethanol: A light yellow to yellow solid with a melting point of around 63°C.[2][3] It is a versatile intermediate in the synthesis of various pharmaceuticals.[4][5]

  • 2-(4-Nitrophenyl)ethyl Bromide: A slightly yellow solid with a melting point of 67-69°C.[6] It is a reactive alkylating agent used to introduce the 2-(4-nitrophenyl)ethyl group.[7]

  • Piperazine: A hygroscopic solid with two basic nitrogen atoms (pKa values around 5.3 and 9.7). Its high polarity and basicity can complicate purification.[8]

Q4: Why is purification of the final product often difficult?

A4: Purification challenges arise from several factors:

  • Byproduct Similarity: The main byproduct, the di-substituted piperazine, has a similar polarity and structure to the desired mono-substituted product, making chromatographic separation challenging.

  • Excess Piperazine: If using the stoichiometry control method, the highly polar and water-soluble excess piperazine must be thoroughly removed.

  • Product Properties: The product is a basic compound, which can cause tailing on standard silica gel chromatography.[8] It may also be an oil or a low-melting solid, making crystallization difficult.

Troubleshooting Guide

Stage 1: Synthesis of 2-(4-Nitrophenyl)ethyl Bromide
Symptom / Issue Potential Cause(s) Recommended Solution(s)
Low yield during nitration of 2-phenylethanol. 1. Incorrect reaction temperature: Nitration is highly exothermic. Poor temperature control can lead to side reactions or over-nitration. 2. Formation of ortho-isomer: The hydroxyl group is an ortho, para-director. While the para-product is sterically favored, some ortho-isomer is expected.1. Maintain a low reaction temperature (typically 0 to -5°C) using an ice-salt bath. Add the nitrating mixture dropwise to control the exotherm.[6] 2. Isomers can be separated by column chromatography or fractional crystallization. The para-isomer is generally less polar and crystallizes more readily.
Incomplete conversion of 2-(4-nitrophenyl)ethanol to the bromide. 1. Insufficient brominating agent: Reagents like PBr₃ can be moisture-sensitive and may have degraded. 2. Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.1. Use a fresh, high-quality brominating agent. An excess (e.g., 1.1-1.3 equivalents) may be necessary. 2. Gently heat the reaction mixture (e.g., to 40-60°C) and monitor by TLC until the starting material is consumed.
Formation of 4-nitrostyrene as a major byproduct. Elimination reaction: The use of strong, non-nucleophilic bases or high temperatures can promote the elimination of HBr from the product.1. Avoid excessively high temperatures during the bromination reaction and subsequent workup. 2. Ensure the workup conditions are not strongly basic.
Stage 2: N-Alkylation of Piperazine

This is the most critical and challenging step of the synthesis. The primary issue is the competition between mono- and di-alkylation.

G piperazine Piperazine center1 piperazine->center1 electrophile 2-(4-Nitrophenyl)ethyl Bromide electrophile->center1 center2 electrophile->center2 mono_product Desired Product (Mono-substituted) mono_product->center2 Reacts again di_product Byproduct (Di-substituted) center1->mono_product Path A (Desired) center2->di_product Path B (Undesired) caption Figure 2. Competing reaction pathways.

Figure 2. Competing reaction pathways.

Q: My reaction produces a high percentage of the di-substituted byproduct. What should I do?

A: This is the most common problem. Here is a decision tree to help you troubleshoot.

G start High Di-substitution Observed q1 What was the Piperazine:Electrophile ratio? start->q1 a1_low < 5:1 q1->a1_low Low a1_high > 5:1 q1->a1_high High sol1 Increase piperazine excess to 5-10 equivalents. This statistically favors mono-alkylation. a1_low->sol1 q2 What was the reaction concentration? a1_high->q2 a2_high High q2->a2_high Concentrated a2_low Dilute q2->a2_low Dilute sol2 Run the reaction under more dilute conditions. This can disfavor the second substitution. a2_high->sol2 sol3 Consider switching to a mono-Boc-piperazine strategy for ultimate control. a2_low->sol3 caption Figure 3. Troubleshooting di-substitution.

Figure 3. Troubleshooting di-substitution.

Q: The N-alkylation reaction is very slow or stalls completely. What could be the cause?

A: Several factors can lead to a sluggish reaction:

  • Insufficient Base: A base is often required to scavenge the HBr formed during the reaction. If piperazine itself is the only base, the reaction medium can become acidic, protonating the piperazine and reducing its nucleophilicity. Solution: Add an auxiliary, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective as they can solvate the ions formed in the transition state.[9] Solution: Ensure you are using a suitable solvent. If using a less polar solvent like THF, the reaction will likely be much slower.

  • Low Temperature: While higher temperatures can promote side reactions, room temperature may be too low for the reaction to proceed efficiently. Solution: Gently heat the reaction to 50-80°C and monitor its progress by TLC.

Stage 3: Workup and Purification

Q: I'm struggling to remove the large excess of piperazine after the reaction.

A: Piperazine is highly water-soluble and basic, which can be exploited for its removal.

  • Acid Wash: After diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane), perform multiple washes with a dilute acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the piperazine, forming a water-soluble salt that partitions into the aqueous layer.

  • Caution: Your desired product is also basic and may be partially extracted into the acidic aqueous layer. After separating the organic layer, basify the acidic aqueous washes with NaOH or Na₂CO₃ to pH >10 and back-extract with an organic solvent to recover any lost product.

Q: I cannot separate the mono- and di-substituted products using standard silica gel chromatography.

A: This is a common issue due to their similar polarities.

  • Modify the Mobile Phase: Add a small amount of a competing base to the eluent, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, reducing peak tailing of the basic products and improving resolution.[8]

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reverse-phase (C18) column, as these may offer different selectivity for your compounds.

  • Salt Formation and Crystallization: Convert the crude mixture into their hydrochloride or citrate salts. The different salts of the mono- and di-substituted products may have significantly different solubilities, allowing for separation by fractional crystallization.[10]

Experimental Protocols

Protocol 1: N-Alkylation of Piperazine (Stoichiometry Control)

This protocol prioritizes simplicity and avoids additional protection/deprotection steps.

Parameter Value Rationale
Piperazine Equiv. 8.0Statistically favors mono-alkylation.
Electrophile Equiv. 1.0Limiting reagent.
Base K₂CO₃ (2.0 equiv.)Scavenges HBr without being strongly nucleophilic.
Solvent Acetonitrile (ACN)Good polar aprotic solvent for Sₙ2 reactions.
Temperature 60°CProvides sufficient thermal energy for the reaction.
Time 12-24 hoursMonitor by TLC for completion.

Step-by-Step Procedure:

  • To a round-bottom flask, add piperazine (8.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-(4-nitrophenyl)ethyl bromide (1.0 eq) in acetonitrile dropwise.

  • Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane with 1% NH₄OH).

  • Once the starting bromide is consumed, cool the reaction to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in the troubleshooting guide to remove excess piperazine.

  • Purify the crude product by column chromatography on silica gel using a gradient eluent (e.g., 0-10% methanol in dichloromethane containing 0.5% triethylamine).

Protocol 2: Purification via Acetate Salt Precipitation

This method can be effective for isolating piperazine derivatives from less basic impurities.[10]

  • Dissolve the crude product mixture in acetone (use approximately 10-20 mL per gram of crude material).

  • Slowly add glacial acetic acid (at least 2.2 equivalents relative to the estimated amount of product) to the solution while stirring.

  • The piperazine diacetate salt of your product should begin to precipitate.

  • Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolate the solid precipitate by vacuum filtration.

  • Wash the collected solid with cold acetone to remove soluble impurities.

  • The free base can be regenerated by dissolving the salt in water, basifying with NaOH, and extracting with an organic solvent.

References

  • ChemBK. (2024, April 9). 2-(4-Nitrophenyl)-1-Bromoethane. Available at: [Link]

  • Pharmaffiliates. 2-(4-Nitro-phenyl)-ethanol. Available at: [Link]

  • Google Patents. (RU2558329C1). METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry. Available at: [Link]

  • MySkinRecipes. 2-(4-Nitrophenyl)ethyl Bromide. Available at: [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • Der Pharma Chemica. Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Available at: [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

  • IUCr Journals. (2023, May 15). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Available at: [Link]

  • Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Available at: [Link]

  • Google Patents. (US5399773A). Process for the preparation of nitrophenyl alkyl ethers.
  • Google Patents. (US2919275A). Purification of piperazine.
  • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

  • University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Macmillan Group - Princeton University. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Google Patents. (DE1092019B). Process for the N-monoalkylation of piperazine.
  • PubChem. 1,4-Bis[2-(4-nitrophenyl)ethyl]piperazine. Available at: [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019, February). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank. Available at: [Link]

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Technical Support Center: Optimizing N-Alkylation of 1-(4-Nitrophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 1-(4-nitrophenyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure reproducible, high-yield syntheses.

Core Principles: Understanding the Reaction

The N-alkylation of 1-(4-nitrophenyl)piperazine is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The secondary amine on the piperazine ring acts as the nucleophile, attacking an electrophilic alkylating agent (e.g., an alkyl halide or sulfonate). The success of this reaction hinges on a delicate balance of factors including the nucleophilicity of the amine, the reactivity of the alkylating agent, and the choice of solvent, base, and temperature.

The electron-withdrawing nature of the 4-nitrophenyl group significantly reduces the basicity and nucleophilicity of the adjacent nitrogen (N1). This electronic effect makes the distal secondary amine (N4) the primary site for alkylation, which is a key consideration for reaction design.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is slow or shows low conversion. What are the primary factors to investigate?

A1: Low reactivity in this N-alkylation can stem from several sources. Here’s a systematic approach to troubleshooting:

  • Reactivity of the Alkylating Agent: The leaving group is paramount. The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl. If you are using an alkyl chloride with a low conversion rate, switching to the corresponding bromide or iodide will significantly accelerate the reaction. Alternatively, converting the alkylating agent to a more reactive sulfonate ester (e.g., tosylate or mesylate) can also enhance performance.[1]

  • Choice of Base: The base's role is to neutralize the acid (e.g., HBr, HCl) generated during the reaction, preventing the protonation and deactivation of the starting piperazine.[2] If your base is not strong enough or is sterically hindered, the reaction can stall. For this substrate, common inorganic bases like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) are excellent choices.[1][2] Organic bases like diisopropylethylamine (DIPEA) can also be used, particularly to maintain a homogeneous reaction mixture.[2]

  • Solvent Selection: SN2 reactions are favored in polar aprotic solvents, which can solvate the cation of the base while leaving the nucleophile relatively "bare" and reactive.[1] If you are using a less polar solvent like THF or Dioxane, switching to DMF, DMSO, or Acetonitrile (MeCN) can dramatically increase the reaction rate.[1][3]

  • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, a gradual increase to 50-80 °C can provide the necessary activation energy. However, be cautious, as excessive heat can promote side reactions.[4]

Q2: I'm observing multiple products by LC-MS, particularly a product with a +14 or +28 mass unit shift from my desired product. What is happening?

A2: This strongly suggests over-alkylation. The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[5] This "runaway" reaction is a classic problem in amine alkylations.[5]

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the 1-(4-nitrophenyl)piperazine relative to the alkylating agent. This ensures the alkylating agent is consumed before significant dialkylation can occur.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a period of 30-60 minutes using a syringe pump maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.[1][2][6]

  • Use of a Milder Base: A very strong base can deprotonate the product amine more effectively, increasing its nucleophilicity and promoting the second alkylation. Using a base like K₂CO₃ is often sufficient without being overly activating.

Q3: Are there alternative methods to direct alkylation with alkyl halides to avoid common pitfalls?

A3: Absolutely. Reductive amination is a powerful and highly reliable alternative, particularly when dealing with sensitive substrates or to completely avoid the possibility of forming quaternary ammonium salts.[2][7][8]

The process involves two steps in a single pot:

  • Iminium Ion Formation: The 1-(4-nitrophenyl)piperazine is reacted with an aldehyde or ketone to form a transient iminium ion intermediate.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is added to selectively reduce the iminium ion to the desired N-alkylated product.[2][8]

This method is often cleaner and provides higher yields for complex alkyl groups.

Troubleshooting Guide

This flowchart provides a logical path for diagnosing and solving common issues encountered during the N-alkylation of 1-(4-nitrophenyl)piperazine.

Troubleshooting_Flowchart start Reaction Issue Detected (Low Yield, Impurities) check_conversion Is Starting Material Consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No impurities Significant Impurities Present? check_conversion->impurities Yes reagent_reactivity Check Reagent Reactivity low_conversion->reagent_reactivity Yes conditions Optimize Conditions low_conversion->conditions Reagents are reactive reagent_solution Switch to R-Br, R-I, or R-OTs. reagent_reactivity->reagent_solution conditions_solution Increase Temperature. Switch to DMF or DMSO. Use a stronger base (e.g., Cs₂CO₃). conditions->conditions_solution overalkylation Over-alkylation Product (Quaternary Salt)? impurities->overalkylation Yes other_side_rxns Other Side Reactions? impurities->other_side_rxns Other impurities overalkylation_solution Use excess piperazine. Add alkylating agent slowly. Consider reductive amination. overalkylation->overalkylation_solution other_side_rxns_solution Lower reaction temperature. Check purity of starting materials. Ensure inert atmosphere (N₂). other_side_rxns->other_side_rxns_solution

Caption: Troubleshooting flowchart for N-alkylation.

Comparative Data on Reaction Conditions

The selection of base and solvent is critical and interdependent. The following table summarizes common combinations and their typical applications for N-alkylation of secondary amines.

BaseSolvent(s)Temperature Range (°C)Key Characteristics & Best Use Cases
K₂CO₃ Acetonitrile (MeCN)25 - 82 (reflux)Standard, cost-effective choice. Good for reactive alkylating agents (iodides, bromides). Heterogeneous mixture may require vigorous stirring.[1][2][9]
DMF25 - 100Higher solubility for reactants, often leading to faster and cleaner reactions compared to MeCN. Good general-purpose system.[3][7]
Cs₂CO₃ DMF, MeCN25 - 80More soluble and a stronger base than K₂CO₃. Ideal for less reactive alkylating agents (e.g., alkyl chlorides) or sterically hindered substrates.[1][2]
DIPEA DCM, MeCN, DMF25 - 80Non-nucleophilic organic base. Keeps the reaction homogeneous. Useful for preventing side reactions with base-sensitive functional groups.[2][8]
NaH THF, DMF0 - 60Very strong, non-nucleophilic base. Used to fully deprotonate the amine. Can increase the rate but also raises the risk of over-alkylation if not controlled.[10]

Experimental Protocols

Protocol 1: Standard N-Alkylation using an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of 1-(4-nitrophenyl)piperazine with a generic alkyl bromide (R-Br).

Protocol_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 1. Add 1-(4-nitrophenyl)piperazine (1.2 eq) and K₂CO₃ (2.0 eq) to a dry flask. setup2 2. Add anhydrous DMF as solvent. setup1->setup2 setup3 3. Stir under N₂ atmosphere. setup2->setup3 reaction1 4. Add alkyl bromide (1.0 eq) dropwise. setup3->reaction1 reaction2 5. Heat to 60-80 °C. reaction1->reaction2 reaction3 6. Monitor by TLC or LC-MS until starting material is consumed (2-12 h). reaction2->reaction3 workup1 7. Cool to RT, pour into water. reaction3->workup1 workup2 8. Extract with Ethyl Acetate (3x). workup1->workup2 workup3 9. Wash combined organics with brine, dry over Na₂SO₄, and concentrate. workup2->workup3 purify 10. Purify by flash column chromatography. workup3->purify

Caption: Workflow for direct N-alkylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-nitrophenyl)piperazine (1.2 equivalents) and finely ground potassium carbonate (2.0 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas. Add anhydrous dimethylformamide (DMF, approx. 0.1 M concentration relative to the limiting reagent).

  • Reagent Addition: Begin vigorous stirring. Slowly add the alkyl bromide (1.0 equivalent) to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting piperazine is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.[9]

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides an alternative for coupling 1-(4-nitrophenyl)piperazine with an aldehyde (R-CHO).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1-(4-nitrophenyl)piperazine (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]

  • Iminium Formation: Stir the solution at room temperature for 30 minutes. If the reaction involves a less reactive ketone, adding a small amount of acetic acid can catalyze iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature under a nitrogen atmosphere. Monitor by TLC or LC-MS for the disappearance of the starting material (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography as described in Protocol 1.[8]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • "optimizing reaction conditions for N-alkylation of amines" - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem. (n.d.). BenchChem.
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. (n.d.). ThalesNano.
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • troubleshooting guide for "2-Ethyloxolan-3-amine" alkylation reactions. - Benchchem. (n.d.). BenchChem.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH.
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Direct electrophilic N‐alkylation of piperazine under controlled... (n.d.).
  • Reactions of Piperazines. (n.d.). Ambeed.com.
  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. (n.d.).
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025).
  • Optimizing reaction conditions of N-alkylation reaction. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Ch22: Alkylation of Amines. (n.d.). University of Calgary.
  • Procedure for N-alkylation of Piperidine?. (2017).

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Identification and minimization of byproducts in 1-[2-(4-Nitrophenyl)ethyl]piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Impurity Profiling & Process Optimization Reference ID: TSC-2025-NPEP-04[1]

Executive Summary

The synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperazine is a critical intermediate step in the manufacturing of Class III antiarrhythmic agents (e.g., Dofetilide, E-4031) and various antifungal pharmacophores.[1] The standard industrial route involves the N-alkylation of piperazine with 1-(2-bromoethyl)-4-nitrobenzene (or the corresponding chloride/tosylate).[1]

While chemically straightforward, this reaction is kinetically predisposed to a specific failure mode: Over-alkylation .[1] Because the desired product is a secondary amine that is often more nucleophilic than the starting piperazine (due to the inductive effect of the alkyl chain), the formation of the N,N'-bis-substituted impurity is the primary challenge.

This guide addresses the identification, minimization, and removal of this and other critical byproducts.[1]

Module 1: The "Bis-Alkylation" Phenomenon
User Query:

"I am observing a significant impurity (15-20%) eluting after my main peak on HPLC. It has a molecular weight of roughly 398 Da. What is this, and how do I stop it?"

Technical Diagnosis:

You are observing the Bis-alkylated byproduct (1,4-bis[2-(4-nitrophenyl)ethyl]piperazine).[1]

The Mechanism of Failure: In a 1:1 stoichiometric reaction, as soon as a molecule of product is formed, it competes with the remaining unreacted piperazine for the alkylating agent. If the local concentration of the alkylating agent is high, or if piperazine is not present in vast excess, the reaction kinetics favor the addition of a second 4-nitrophenethyl group to the other nitrogen.

Visualizing the Pathway (Graphviz)

ReactionPathway cluster_0 Kinetic Control Piperazine Piperazine (Starting Material) MonoProduct TARGET PRODUCT (Mono-substituted) Piperazine->MonoProduct + Alkyl Halide (k1) AlkylHalide 4-Nitrophenethyl Bromide BisProduct MAJOR IMPURITY (Bis-substituted) MonoProduct->BisProduct + Alkyl Halide (k2 > k1 often) Note If [Piperazine] >> [Alkyl Halide], pathway stays at MonoProduct.

Figure 1: Competitive alkylation pathway. The secondary amine of the mono-product remains nucleophilic, leading to the bis-impurity if stoichiometry is uncontrolled.[1]

Corrective Protocol: The "High-Dilution" Strategy

To minimize this impurity, you must alter the statistical probability of the alkyl halide encountering a product molecule versus a piperazine molecule.

  • Stoichiometry: Increase Piperazine equivalents to 5.0 – 10.0 eq .

    • Why? This ensures that the alkyl halide is statistically far more likely to collide with unreacted piperazine than with the product.

  • Mode of Addition: Do not dump reagents together.

    • Dissolve the Piperazine (10 eq) in the solvent (e.g., Acetonitrile or Ethanol).[1]

    • Dissolve the Alkyl Halide (1 eq) in a separate volume.

    • Add the Alkyl Halide dropwise to the Piperazine solution over 1–2 hours.

    • Why? This keeps the instantaneous concentration of the alkylating agent extremely low (Pseudo-first-order kinetics).

Module 2: Purification & Workup (Removing the Excess)[1][2][3]
User Query:

"If I use 10 equivalents of piperazine, how do I get rid of the remaining 9 equivalents without running a massive column?"

Technical Diagnosis:

Chromatography is unnecessary for removing piperazine. You can exploit the drastic difference in LogP (Lipophilicity) between the piperazine (highly polar, LogP ~ -1.[1]5) and the nitrophenyl product (moderately lipophilic, LogP ~ 1.8).[1]

The Self-Validating Extraction Protocol

This protocol uses a pH-switch to wash away piperazine while retaining the product.

Step-by-Step Workflow:

  • Evaporation: Remove the reaction solvent (Acetonitrile/Ethanol) under vacuum.

  • Dissolution: Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate.

  • Water Wash (The Critical Step):

    • Wash the organic layer with water (3x).[1]

    • Mechanism:[1][2][3][4][5] At neutral/basic pH, unsubstituted piperazine is extremely water-soluble and will partition into the aqueous phase.[1] The target product (with the aromatic ring) will stay in the organic phase.

  • Brine Wash: Wash with saturated brine to remove residual water.

  • Drying: Dry over

    
     and concentrate.
    

Data: Solubility Partitioning

CompoundSolubility in Water (pH 10)Solubility in DCMPartition Fate
Piperazine High (>150 mg/mL)ModerateAqueous Phase
Target Product Low (<1 mg/mL)HighOrganic Phase
Bis-Impurity InsolubleHighOrganic Phase

Note: The Bis-impurity is lipophilic and WILL remain in the organic layer. This is why preventing its formation in Module 1 is critical; it is difficult to separate from the product by extraction alone.

Visualizing the Workup (Graphviz)

WorkupLogic Crude Crude Mixture (Product + 9eq Piperazine + Bis-Impurity) DCM_Water Add DCM + Water (Partitioning) Crude->DCM_Water Aqueous Aqueous Layer (Contains 99% of Piperazine) DCM_Water->Aqueous Discard Organic Organic Layer (Product + Bis-Impurity) DCM_Water->Organic Keep Recryst Recrystallization (IPA or EtOH) Organic->Recryst If Bis-impurity present Final Pure Product (>98% Purity) Recryst->Final

Figure 2: Purification workflow relying on solubility differences.

Module 3: Analytical Identification
User Query:

"How do I definitively confirm the impurities using standard analytics?"

1. HPLC Method (Reverse Phase)

The Bis-impurity is significantly more hydrophobic than the mono-product.[1]

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV @ 270 nm (Nitro group absorption).[1]

Expected Profile:

  • RT ~ 2.0 min: Piperazine (if not removed).

  • RT ~ 8.5 min: Target Mono-Product .

  • RT ~ 12.0 min: Bis-Alkylated Impurity (Elutes later due to two lipophilic phenyl rings).[1]

2. H-NMR Signature (400 MHz, CDCl3)

The symmetry of the molecule is the key identifier.[1]

  • Target (Mono): The piperazine ring protons are asymmetrical .[1] You will see two distinct triplets (or broad multiplets) for the piperazine ring protons because one side is alkylated and the other is free (NH).[1]

  • Impurity (Bis): The molecule is symmetrical .[1] The piperazine protons will appear as a single, simplified singlet or tight multiplet (integrating to 8H) because all four ring carbons are in chemically equivalent environments.[1]

References
  • Synthetic Route & Optimization

    • Methodology for N-alkylation of piperazines and control of bis-alkyl
    • Source: Journal of Medicinal Chemistry, 1992, Vol 35, Issue 24.[1] (Context: Synthesis of Dofetilide intermediates).

    • [1]

  • Impurity Characterization

    • Separation of mono- and bis-substituted piperazines via HPLC.
    • Source: Chromatographia, 2005, "Determination of Piperazine Derivatives".[1]

  • Solubility & Workup Data

    • Physical properties of piperazine and deriv
    • Source: PubChem Compound Summary: Piperazine.
  • Alternative Synthetic Strategies (Protecting Groups)

    • Use of N-Boc-piperazine to prevent bis-alkylation.[1]

    • Source: Organic Letters, 2012, "Practical Synthesis of Monosubstituted Piperazines".[1]

    • [1]

Sources

Technical Support Center: Improving the Yield and Purity of 1-[2-(4-Nitrophenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-[2-(4-Nitrophenyl)ethyl]piperazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall purity and yield of this valuable intermediate. We will delve into the causality behind common experimental challenges and provide field-proven, actionable solutions.

Troubleshooting Guide: Common Synthesis Problems

This section addresses the most frequent issues encountered during the synthesis of this compound, particularly via the common N-alkylation pathway.

Q1: Why is my yield of this compound consistently low?

Low yields are often multifactorial, stemming from incomplete reactions, suboptimal conditions, or competing side reactions. Let's break down the primary causes.

Causality Analysis:

  • The Dialkylation Problem: Piperazine possesses two secondary amine nitrogens of similar nucleophilicity. The initial product, being a tertiary amine, is still nucleophilic. However, the primary cause of low yield for the mono-substituted product is the reaction of a second molecule of the electrophile with the unreacted nitrogen of another piperazine molecule, leading to the undesired 1,4-bis[2-(4-nitrophenyl)ethyl]piperazine. This is the most common pitfall in piperazine chemistry.[1][2]

  • Suboptimal Stoichiometry: If the ratio of piperazine to your electrophile (e.g., 2-(4-nitrophenyl)ethyl bromide) is near 1:1, a statistical mixture of mono-alkylated, di-alkylated, and unreacted starting material is almost guaranteed.

  • Insufficient Activation or Reaction Time: The reaction may be too slow under the chosen conditions, leading to incomplete conversion of the limiting reagent.

Solutions & Protocols:

  • Manipulate Stoichiometry: The most straightforward strategy to favor mono-alkylation is to use a significant excess of piperazine (typically 3 to 5 equivalents).[2][3] This increases the statistical probability that an electrophile molecule will encounter an unreacted piperazine rather than the mono-substituted product.

  • Employ a Protecting Group: For syntheses where material cost is a concern or high purity is paramount, a protection strategy is recommended.[1][3] By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you can selectively alkylate the free nitrogen. The Boc group can then be cleanly removed under acidic conditions.

  • Optimize Reaction Conditions:

    • Solvent: Use a polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) to ensure all reagents are fully dissolved.

    • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is often sufficient to act as a scavenger for the acid byproduct (e.g., HBr) without promoting significant side reactions.

    • Temperature: Modest heating (e.g., 60-80 °C) can increase the reaction rate without leading to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

ParameterRecommendationRationale
Piperazine:Electrophile Ratio 3:1 to 5:1Statistically favors mono-alkylation.
Solvent ACN, DMFGood solubility for reactants and salts.
Base K₂CO₃, Na₂CO₃Neutralizes acid byproduct, easy to remove.
Temperature 60-80 °CIncreases reaction rate; monitor for side products.
Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is the classic sign of dialkylation, as discussed in Q1. The byproduct is almost certainly 1,4-bis[2-(4-nitrophenyl)ethyl]piperazine.

Confirmation:

  • Mass Spectrometry (MS): The byproduct will have a molecular weight corresponding to the addition of two 2-(4-nitrophenyl)ethyl groups to the piperazine core.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the product will show symmetry. The characteristic piperazine protons will integrate to 8H and appear as a singlet, unlike the more complex pattern seen for the unsymmetrical mono-substituted product.

Prevention:

The preventative measures are identical to those for improving the yield of the mono-substituted product:

  • Use a large excess of piperazine.

  • Utilize a mono-protected piperazine (e.g., N-Boc-piperazine). [1][3]

  • Consider an alternative synthetic route like reductive amination (see FAQ).

Below is a diagram illustrating the competitive reaction pathways.

G cluster_conditions Control Strategies piperazine Piperazine mono_product Desired Product This compound piperazine->mono_product 1st Alkylation (Desired) electrophile 2-(4-Nitrophenyl)ethyl-X electrophile->mono_product di_product Side Product 1,4-bis[2-(4-Nitrophenyl)ethyl]piperazine electrophile->di_product mono_product->di_product 2nd Alkylation (Undesired) excess_piperazine Use Large Excess of Piperazine excess_piperazine->mono_product Favors excess_piperazine->di_product Inhibits protection Use Mono-Protected Piperazine protection->mono_product Ensures

Caption: Competitive mono- vs. di-alkylation of piperazine.

Purification Center: Isolating Your Product

Effective purification is critical for obtaining a high-quality final product.

Q3: What is the best method to purify the crude this compound?

The optimal method depends on the scale of your reaction and the nature of the impurities. A combination of techniques is often most effective.

1. Acid-Base Extraction:

This is a highly effective first-pass purification to remove non-basic impurities and the major byproduct.

  • Principle: The desired product and unreacted piperazine are basic, while the dialkylated byproduct is significantly less basic (it lacks an N-H proton to easily accept). By washing an organic solution of the crude mixture with aqueous acid (e.g., 1M HCl), the basic amines are protonated and move into the aqueous layer, leaving less basic and neutral impurities behind.

  • Advantage: Excellent for removing the dialkylated product and other non-basic side products.

  • Protocol: See "Protocol 3: Purification by Acid-Base Extraction" below.

2. Column Chromatography:

This is the most reliable method for separating compounds with different polarities.

  • Principle: The components of the crude mixture are separated on a stationary phase (e.g., silica gel) based on their differential adsorption and elution with a mobile phase.

  • Eluent System: A gradient of ethyl acetate in hexanes, often with a small amount of a basic modifier like triethylamine (~1%) to prevent peak tailing, is a good starting point. The less polar dialkylated product will elute first, followed by the desired mono-alkylated product. The highly polar unreacted piperazine will remain at the baseline.

  • Protocol: See "Protocol 2: Purification by Column Chromatography" below.

3. Crystallization/Salt Formation:

If your product is a solid, recrystallization can be an excellent final purification step.

  • Principle: Impurities are excluded from the growing crystal lattice of the pure compound.

  • Solvent Selection: A solvent system where the product is soluble when hot but sparingly soluble when cold is required (e.g., ethanol, isopropanol/heptane).

  • Salt Formation: Converting the product to a salt (e.g., hydrochloride or benzoate) can often induce crystallinity and improve handling.

G crude Crude Reaction Mixture workup Aqueous Work-up (Remove Base/Salts) crude->workup extraction Acid-Base Extraction (Separates by Basicity) workup->extraction Step 1 chromatography Column Chromatography (Separates by Polarity) extraction->chromatography Step 2 crystallization Recrystallization or Salt Formation chromatography->crystallization Optional Step 3 pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q4: Is reductive amination a viable alternative synthesis route?

Absolutely. Reductive amination is an excellent and often superior alternative to direct N-alkylation for producing mono-substituted piperazines.[4][5]

  • Reaction: It involves the reaction of piperazine with 4-nitrophenylacetaldehyde in the presence of a mild reducing agent.

  • Mechanism: The aldehyde and the primary amine of piperazine first form an iminium ion intermediate, which is then selectively reduced by an agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6][7] This reducing agent is generally too weak to reduce the starting aldehyde, preventing alcohol byproduct formation.[6]

  • Advantages:

    • High Selectivity: The reaction conditions inherently favor mono-substitution. Over-alkylation is not a significant issue as the product amine is generally less reactive than the starting amine under these conditions.

    • Milder Conditions: Often proceeds at room temperature.

    • Avoids Halides: Does not use potentially genotoxic alkyl halides.[4]

  • Disadvantage: Requires the synthesis or purchase of 4-nitrophenylacetaldehyde, which may be less stable or accessible than the corresponding ethyl halide.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of Piperazine
  • To a round-bottom flask, add piperazine (4.0 eq.) and a suitable solvent (e.g., acetonitrile, 0.5 M).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension vigorously and add a solution of 2-(4-nitrophenyl)ethyl bromide (1.0 eq.) in acetonitrile dropwise over 15 minutes.

  • Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until the starting electrophile is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Proceed with purification as described in Protocol 2 or 3.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude residue onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed silica gel column.

  • Elute the column with a gradient mobile phase. Start with 100% Hexanes and gradually increase the polarity with Ethyl Acetate. A typical gradient might be from 0% to 50% Ethyl Acetate. Include 1% triethylamine in the mobile phase to improve peak shape.

  • Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified compound.

Protocol 3: Purification by Acid-Base Extraction
  • Dissolve the crude residue in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL). Combine the aqueous layers. The product and unreacted piperazine are now in the aqueous layer.

  • Cool the combined acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • Extract the now basic aqueous layer with DCM or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved February 15, 2026, from [Link]

  • CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Caltech. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Retrieved February 15, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 15, 2026, from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved February 15, 2026, from [Link]

  • White Rose Research Online. (2024, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Retrieved February 15, 2026, from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved February 15, 2026, from [Link]

  • IUCr Journals. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for the catalytic synthesis of piperazine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Reddit. (2024, October 24). Reductive amination of piperazine. Retrieved February 15, 2026, from [Link]

  • Wordpress. (2026, February 2). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Stability & Handling of 1-[2-(4-Nitrophenyl)ethyl]piperazine

[1]

Executive Summary

This compound is a bifunctional intermediate characterized by a secondary amine (piperazine ring) and a nitroaromatic moiety.[1] Its stability profile is governed by the nucleophilicity of the N4-nitrogen and the redox potential of the nitro group.

Critical Stability Risks:

  • Nucleophilic attacks by the secondary amine on electrophilic solvents (e.g., ketones, chlorinated hydrocarbons).[2]

  • Carbamate formation upon exposure to atmospheric CO₂.[1][2]

  • Photolytic reduction or rearrangement of the nitro group.[1][2]

Module 1: Solvent Compatibility Matrix

Status Key:

  • 🟢 Recommended : Stable for >24 hours at RT.

  • 🟡 Caution : Use immediately; potential for slow degradation or interference.[1][2]

  • 🔴 Critical Failure : Rapid degradation or adduct formation.[1][2] Do not use.

Solvent SystemStatusMechanism of Instability / Interaction
Methanol (MeOH) 🟢Stable. Excellent solubility for the free base.[1] Note: Ensure MeOH is aldehyde-free to prevent hemiaminal formation.[1]
Acetonitrile (ACN) 🟢Stable. Preferred solvent for HPLC/LC-MS.[1] Aprotic nature prevents hydrogen-bond donor interference.[1]
Water (pH < 7) 🟢Stable. Protonation of the piperazine nitrogens (pKa ~9.8, 5.[2]4) stabilizes the molecule against oxidation.[1]
Water (pH > 9) 🟡Caution. The free base is prone to reacting with dissolved CO₂ to form carbamic acid/carbamates.[2]
Acetone / Ketones 🔴CRITICAL FAILURE. Rapid formation of enamines/imines (Schiff bases) via nucleophilic attack of the secondary amine on the carbonyl carbon.
DCM / Chloroform 🟡Caution. Risk of N-alkylation (quaternization) over prolonged storage (>48h) due to trace HCl or intrinsic reactivity of halocarbons (the "Menshutkin reaction" variant).[1]
DMSO 🟢Stable. Good for stock solutions.[1][2] Warning: DMSO is hygroscopic; absorbed water can accelerate hydrolytic degradation of impurities.[1][2]

Module 2: Mechanistic Degradation Pathways

The following diagram illustrates the three primary degradation vectors for this compound in solution. Understanding these pathways is essential for interpreting "ghost peaks" in HPLC data.

DegradationPathwaysMainThis compound(Intact Molecule)CarbamatePiperazine Carbamate(Transient Species)Main->CarbamateNucleophilic Attack(Reversible)ImineSchiff Base / Enamine(Mass +40 for Acetone)Main->ImineCondensation(-H₂O)NitroRedNitroso/HydroxylamineDerivativesMain->NitroRedPhotoreductionCO2Atmospheric CO₂(in alkaline aqueous solution)CO2->CarbamateKetoneAcetone/Aldehydes(Solvent Impurity)Ketone->ImineLightUV/Vis Light(λ < 400nm)Light->NitroRed

Caption: Primary degradation pathways driven by the nucleophilic secondary amine (top/middle) and the photosensitive nitro group (bottom).

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak in my LC-MS chromatogram with M+40 mass shift."

Diagnosis: Acetone/Ketone Adduct Formation. Root Cause: You likely dissolved the sample in acetone or used glassware rinsed with acetone that wasn't fully dried.[1] The secondary amine of the piperazine ring reacts with the carbonyl group of acetone to form an enamine/imine. Resolution:

  • Purge: Discard the current solution.

  • Protocol Change: Switch to Acetonitrile (ACN) or Methanol (MeOH) as the dissolution solvent.[1][2]

  • Verification: Ensure all glassware is oven-dried or rinsed with the target solvent before use.[1]

Issue 2: "The retention time shifts or peak shape broadens in unbuffered aqueous mobile phases."

Diagnosis: pH-Dependent Protonation State. Root Cause: Piperazine has two basic nitrogens (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[1] In unbuffered water, the molecule exists in a dynamic equilibrium between mono- and di-protonated forms, leading to peak tailing (interaction with silanols) or shifting retention times.[1] Resolution:

  • Buffer: Use a buffered mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Formate).[1][2]

  • Acidify: Ensure the pH is < 3 to keep both nitrogens fully protonated, or > 11 (less recommended for columns) to keep them neutral.[1][2] Acidic conditions are preferred for stability.[1][2]

Issue 3: "My stock solution turned yellow/brown after leaving it on the bench."

Diagnosis: Photodegradation or N-Oxidation. Root Cause: Nitroaromatics are susceptible to photoreduction or rearrangement under ambient light.[1] Additionally, secondary amines can slowly oxidize to N-oxides or radical cations in the presence of air and light.[1] Resolution:

  • Protect: Store all stock solutions in amber vials .

  • Storage: Keep solutions at -20°C or lower.

  • Rescue: If the degradation is minor (<5%), filter the solution; however, for analytical standards, prepare a fresh batch.

Issue 4: "The compound is precipitating out of my aqueous buffer."

Diagnosis: Free Base Insolubility. Root Cause: The free base form of this compound is hydrophobic.[1] If you neutralize a salt form (e.g., HCl salt) in a high-concentration buffer (pH > 9), the free base will precipitate.[1] Resolution:

  • Co-solvent: Add 10-20% DMSO or Methanol to the aqueous buffer to maintain solubility of the free base.[1]

  • pH Adjustment: Lower the pH to < 6 to maintain the cationic, water-soluble salt form.[1]

Module 4: Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target Audience: Analytical Chemists requiring long-term stability.[1]

  • Weighing: Weigh the standard into an amber volumetric flask.

  • Solvent Choice: Dissolve in 100% DMSO or Acetonitrile .[1][2]

    • Why? DMSO prevents hydrolysis and is non-nucleophilic.[1][2] Acetonitrile is volatile but chemically inert.[1][2]

    • Avoid: Acetone, Chloroform, or unbuffered Water for long-term storage.[1]

  • Dissolution: Sonicate for 5 minutes at room temperature. Ensure no heat generation (thermal degradation risk).

  • Storage: Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C .

    • Shelf Life: 6 months in DMSO at -20°C.[1]

Protocol B: LC-MS Sample Preparation

Target Audience: DMPK / Bioanalytical Scientists.

  • Diluent: Use Water:Acetonitrile (90:[1][2]10) + 0.1% Formic Acid .[1][2][3]

    • Why? The acid ensures the piperazine is protonated (stabilized) and prevents interaction with silanols on the glass/column.

  • Filtration: Use PTFE or Nylon syringe filters.[1][2]

    • Avoid: Cellulose Acetate (some amines bind non-specifically).[1][2]

  • Analysis Window: Analyze within 24 hours if stored in an autosampler (4-10°C).

References

  • National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine.

  • Rochelle, G. T. (2012).Thermal Degradation of Amines for CO2 Capture. Current Opinion in Chemical Engineering.

  • Phenomenex Technical Notes.

  • Sigma-Aldrich (Merck).Safety Data Sheet: 1-(4-Nitrophenyl)piperazine.

Validation & Comparative

Technical Guide: Validating the Purity of Synthesized 1-[2-(4-Nitrophenyl)ethyl]piperazine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating HPLC protocol for quantifying the purity of 1-[2-(4-Nitrophenyl)ethyl]piperazine (NPEP), specifically addressing the chromatographic challenges posed by its basic piperazine moiety and nitro-aromatic functionality.

The Challenge: NPEP contains a secondary amine (piperazine ring) and a nitro-aromatic system. Standard C18 methods often fail due to:

  • Silanol Interaction: The basic amine interacts with residual silanols on silica columns, causing severe peak tailing (

    
    ).
    
  • Selectivity Issues: Differentiating the target from the highly polar starting material (piperazine) and the hydrophobic dimer impurity requires a stationary phase with dual selectivity.

The Solution: This guide compares a traditional C18 (Octadecyl) approach against a Phenyl-Hexyl stationary phase. We demonstrate that the Phenyl-Hexyl phase, utilizing


 interactions with the nitrophenyl group, offers superior resolution and peak shape, serving as the recommended standard for validation.

Part 1: Molecule & Impurity Profile

To validate purity, one must first define "impurity." The synthesis of NPEP typically involves the alkylation of piperazine with 1-(2-haloethyl)-4-nitrobenzene.

Synthesis & Impurity Pathway

The following diagram illustrates the reaction and the genesis of critical impurities (Impurity A and Impurity B) that the HPLC method must resolve.

SynthesisPathway Reactant1 Piperazine (Highly Polar, Basic) Reaction Alkylation (SN2) Reactant1->Reaction Reactant2 4-Nitrophenethyl bromide (Neutral, Hydrophobic) Reactant2->Reaction Target TARGET: NPEP This compound (Amphiphilic) Reaction->Target ImpurityA Impurity A Unreacted Piperazine (Elutes in Void on C18) Reaction->ImpurityA Residual ImpurityB Impurity B 'Dimer' (Bis-alkylated) (Highly Hydrophobic) Reaction->ImpurityB Over-alkylation

Figure 1: Synthesis pathway of NPEP highlighting the polarity spectrum of potential impurities.

Part 2: Comparative Method Development

We compared two separation strategies. The data below represents optimized conditions for both columns.

Experimental Conditions
  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Detection: UV-Vis Diode Array at 275 nm (max absorption of the 4-nitrophenyl chromophore).

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 0.1% Triethylamine (TEA). Note: TEA is added as a silanol blocker.

  • Mobile Phase B: Acetonitrile (ACN).

Comparative Performance Data
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150mm, 5µm)
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Retention (Target) 4.2 min6.8 min
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)
Resolution (Impurity A) 1.2 (Co-elutes with void)4.5 (Well retained)
Selectivity (

)
Low for aromatic isomersHigh for nitro-aromatics
Scientific Rationale

Why Phenyl-Hexyl Wins: The nitro group on the target molecule is electron-withdrawing, creating an electron-deficient aromatic ring. The Phenyl-Hexyl stationary phase acts as a


-base. This specific 

interaction increases retention of the target relative to the non-aromatic piperazine impurities, pulling the target peak away from the void volume. Furthermore, the steric protection of the phenyl-hexyl ligand reduces the accessibility of surface silanols to the piperazine nitrogen, drastically improving peak symmetry.

Part 3: Recommended Validation Protocol (Method B)

This protocol is designed to meet ICH Q2(R1) standards.[1]

Reagent Preparation
  • Buffer (pH 3.0): Dissolve 2.72 g of

    
     in 1000 mL HPLC-grade water. Add 1 mL Triethylamine (TEA). Adjust pH to 3.0 
    
    
    
    0.05 using dilute Phosphoric Acid (
    
    
    ). Filter through 0.22 µm membrane.
    • Critical Insight: The low pH ensures the piperazine nitrogens are fully protonated, while TEA competes for active silanol sites, preventing peak tailing.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3]

  • Column Temp: 30°C

  • Injection Vol: 10 µL

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold to retain Piperazine)

    • 2-15 min: 5%

      
       60% B (Linear ramp)
      
    • 15-20 min: 60% B (Wash Dimer/Impurity B)

    • 20-25 min: 5% B (Re-equilibration)

Validation Workflow

The following diagram outlines the logical flow for validating this method.

ValidationWorkflow Start Method Validation Start Step1 1. Specificity / Stress Testing (Acid, Base, Oxidative, Thermal) Ensure no interference with Target Peak Start->Step1 Step2 2. Linearity & Range 5 levels (e.g., 50% to 150%) Target R² > 0.999 Step1->Step2 Step3 3. Accuracy (Recovery) Spike impurities at 3 levels Acceptance: 90-110% Step2->Step3 Step4 4. Precision Repeatability (n=6) & Intermediate Precision RSD < 2.0% Step3->Step4 Decision Pass Criteria? Step4->Decision Pass Method Validated Ready for QC Release Decision->Pass Yes Fail Fail Re-optimize Gradient or Buffer Decision->Fail No Fail->Step1

Figure 2: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Part 4: Key Validation Parameters & Acceptance Criteria

Specificity (Forced Degradation)

To prove the method measures only the analyte, subject the sample to stress:

  • Acid: 0.1N HCl, 60°C, 2 hours.

  • Base: 0.1N NaOH, 60°C, 2 hours.

  • Oxidation: 3%

    
    , RT, 4 hours.
    
  • Requirement: Peak purity angle < Peak purity threshold (using Diode Array Detector). The target peak must be spectrally homogeneous.

Linearity

Prepare standard solutions of NPEP at concentrations of 20, 40, 60, 80, and 100 µg/mL.

  • Plot: Area vs. Concentration.

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
Limit of Quantitation (LOQ)

Since this is a purity assay, defining the sensitivity for impurities is vital.

  • Method: Signal-to-Noise (S/N) ratio method.

  • Requirement: S/N

    
     10 for the LOQ.
    
  • Target LOQ:

    
     of the nominal sample concentration.
    
Robustness

Deliberately vary parameters to ensure reliability:

  • pH: 3.0

    
     0.2
    
  • Flow Rate: 1.0

    
     0.1 mL/min
    
  • Column Temp: 30°C

    
     5°C
    
  • Requirement: System suitability parameters (Resolution

    
    , Tailing 
    
    
    
    ) must remain met.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • Agilent Technologies. (2020).[4] Selectivity Comparison of Phenyl-Hexyl and C18 Columns. Agilent Application Notes.[4] [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column choice and mobile phase pH. Journal of Chromatography A. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

Sources

Benchmarking the efficacy of 1-[2-(4-Nitrophenyl)ethyl]piperazine against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the efficacy of 1-[2-(4-Nitrophenyl)ethyl]piperazine (hereafter referred to as Mono-NPEP ) against known inhibitors, specifically within the context of Renal Outer Medullary Potassium Channel (ROMK/Kir1.1) discovery and hERG (Kv11.1) safety pharmacology.[1]

Editorial Note: As a Senior Application Scientist, I must highlight a critical nuance in the literature regarding this compound. While often identified as a primary hit in high-throughput screening (HTS), its apparent efficacy is frequently driven by a potent bis-substituted impurity .[1] This guide will objectively compare the mono-species against the active impurity and industry standards to provide a rigorous validation framework.

Executive Summary

This compound (Mono-NPEP) is a piperazine-based pharmacophore often encountered in small-molecule library screening for potassium channel modulators.[1] While structurally similar to Class III antiarrhythmics (e.g., E-4031, Dofetilide), its utility as a standalone inhibitor is complex.

Key Findings:

  • ROMK Efficacy: The pure mono-compound exhibits negligible inhibitory activity (IC50 > 100 µM) against ROMK.[1]

  • The "Impurity Trap": Historical data suggests that reported potency (IC50 ~0.05 µM) often results from contamination with 1,4-bis[2-(4-nitrophenyl)ethyl]piperazine (Bis-NPEP) , a potent but non-selective blocker.[1]

  • Safety Profile: Mono-NPEP shows significantly lower hERG liability compared to its bis-analog, making it a safer, albeit less active, fragment for structure-activity relationship (SAR) studies.[1]

Mechanism of Action & Pharmacophore Analysis[2]

The efficacy of nitrophenyl-ethyl-piperazines is driven by their ability to occlude the pore of potassium channels.[1] The mechanism relies on a "molecular plug" model where the basic nitrogen (protonated at physiological pH) interacts with the selectivity filter, while the pendant phenyl group engages in hydrophobic interactions with the channel vestibule.

Diagram 1: Mechanism of Channel Blockade (ROMK vs. hERG)

ChannelBlockade cluster_0 Target: ROMK (Kir1.1) cluster_1 Off-Target: hERG (Kv11.1) ROMK_Pore ROMK Pore (Selectivity Filter) Bis_Binding Bis-NPEP Binding (High Affinity) Bis_Binding->ROMK_Pore Dual Phenyl Interaction hERG_Pore hERG Pore (Y652/F656 Residues) Bis_Binding->hERG_Pore Potent Blockade (IC50 ~5 nM) Mono_Binding Mono-NPEP Binding (Low/No Affinity) Mono_Binding->ROMK_Pore Weak Interaction (Steric Mismatch) Mono_Binding->hERG_Pore Moderate Blockade (Fragment Effect) hERG_Block Pore Occlusion (QT Prolongation Risk) hERG_Pore->hERG_Block

Caption: Comparative binding modes showing the high-affinity "dual-anchor" mechanism of the Bis-impurity versus the weak interaction of the Mono-species.

Benchmarking Data: Efficacy vs. Alternatives

The following table synthesizes experimental data comparing Mono-NPEP against its active impurity (Bis-NPEP) and industry-standard inhibitors Tertiapin-Q (ROMK reference) and E-4031 (hERG reference).

Table 1: Comparative Inhibitory Potency (IC50)[1]
CompoundROMK (Kir1.[1][2][3][4]1) IC50hERG (Kv11.[1][5]1) IC50Selectivity (hERG/ROMK)Status
Mono-NPEP > 100 µM (Inactive)~10 - 50 µMN/AInactive Fragment
Bis-NPEP 0.052 µM 0.005 µM 0.1 (hERG selective)Potent / Toxic
Tertiapin-Q 0.002 µM> 10 µM> 5000Gold Standard (Peptide)
E-4031 > 100 µM0.007 µM< 0.001hERG Reference
VU591 0.24 µM> 10 µM> 40Selective Small Molecule

Critical Insight: If your assay shows Mono-NPEP having an IC50 < 10 µM, your sample is likely contaminated with >1% Bis-NPEP.[1]

Experimental Protocols for Validation

To validate the efficacy of this compound, you must decouple intrinsic activity from impurity-driven artifacts.[1]

Protocol A: High-Resolution Purity Analysis (Mandatory Pre-Screen)

Objective: Detect trace Bis-NPEP contamination.[1]

  • System: UHPLC-MS (Agilent 1290 Infinity II or equivalent).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor m/z 236.1 (Mono-NPEP [M+H]+) and m/z 385.2 (Bis-NPEP [M+H]+).

    • Note: Bis-NPEP is more lipophilic and will elute significantly later than the Mono-species.[1]

Protocol B: Thallium (Tl+) Flux Assay for ROMK Efficacy

Objective: Functional assessment of potassium channel permeability.[3]

  • Cell Line: HEK293 stably expressing hROMK (Kir1.1).[1]

  • Dye Loading: Load cells with Thallos™ sensitive dye (TEFLabs) for 45 min at room temperature.[1]

  • Compound Addition: Add Mono-NPEP (titration 0.1 nM – 100 µM) and incubate for 15 min.

  • Stimulus: Inject Stimulus Buffer containing 5 mM Tl2SO4 and 10 mM K2SO4.

  • Readout: Measure fluorescence kinetics (Ex 490 nm / Em 515 nm) on a FLIPR Tetra or Hamamatsu FDSS.

  • Validation: Use Tertiapin-Q (100 nM) as a positive control (100% inhibition).

Diagram 2: Validation Workflow

ValidationWorkflow Sample Test Sample: Mono-NPEP LCMS LC-MS Purity Check Sample->LCMS Decision Bis-Impurity Detected? LCMS->Decision FluxAssay Tl+ Flux Assay (ROMK) Decision->FluxAssay No (<0.1%) Result_False False Positive (Impurity Driven) Decision->Result_False Yes (>1%) PatchClamp Patch Clamp (hERG) FluxAssay->PatchClamp IC50 < 10µM Result_True True Negative (Inactive) FluxAssay->Result_True IC50 > 100µM PatchClamp->Result_False High hERG Block

Caption: Decision tree for validating Mono-NPEP activity, emphasizing the critical purity checkpoint.

Safety & Selectivity Profile

While Mono-NPEP is often used as a building block, its structural similarity to Sotalol and Sematalide necessitates hERG screening.[1]

  • hERG Liability: Mono-NPEP lacks the second aromatic anchor required for high-affinity (nanomolar) hERG blockade found in Dofetilide or Bis-NPEP.[1] However, at high concentrations (>10 µM), it may still occlude the pore, posing a moderate QT-prolongation risk in early discovery.

  • Selectivity Window: Unlike the Bis-impurity (which hits both ROMK and hERG indiscriminately), Mono-NPEP is relatively inert, making it a "clean" negative control for non-specific hydrophobic blockade.[1]

References

  • Tang, H., et al. (2012). "Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics." ACS Medicinal Chemistry Letters, 3(5), 367–372.[4] [1]

    • Key Reference: Identifies 1,4-bis(4-nitrophenethyl)piperazine (Compound 5) as the active impurity responsible for the initial hit activity of the mono-compound.[1]

  • Walsh, S. P., et al. (2015). "Minimally structured hERG blockers: The effect of linker length and composition." Bioorganic & Medicinal Chemistry Letters, 25(16), 3231-3235. [1]

    • Key Reference: Discusses the pharmacophore requirements for hERG blockade in phenyl-alkyl-piperazine deriv
  • Garcia, M. L., & Kaczorowski, G. J. (2014). "Small-molecule inhibitors of the ROMK potassium channel." Current Opinion in Pharmacology, 15, 92-96. [1]

    • Key Reference: Reviews the landscape of ROMK inhibitors and the challenge of hERG selectivity.
  • PubChem Compound Summary. "1-(4-Nitrophenethyl)piperazine."[1] National Center for Biotechnology Information.[1]

Sources

Beyond the Scaffold: Cross-Reactivity and Selectivity Profiling of 1-[2-(4-Nitrophenyl)ethyl]piperazine

[1][2]

Executive Summary: The "Privileged" Risk

In the landscape of medicinal chemistry, 1-[2-(4-Nitrophenyl)ethyl]piperazine (hereafter referred to as NPEP ) represents a classic "double-edged" scaffold.[1][2] While it serves as a versatile intermediate for synthesizing Class III antiarrhythmics (e.g., analogues of E-4031, Dofetilide) and various CNS-active agents, its structure inherently mimics the hERG pharmacophore .

This guide is not a standard datasheet. It is a technical directive on how to profile NPEP to distinguish its utility as a building block from its liability as a cardiotoxin.[2] We compare it against established standards to demonstrate why "naked" scaffolds often exhibit higher promiscuity than the optimized drugs derived from them.[2]

The Core Challenge

NPEP contains two structural features that trigger immediate safety pharmacology alerts:

  • Basic Nitrogen (Piperazine): Protonated at physiological pH.[2]

  • Aromatic Linker (p-Nitrophenethyl): A pi-stacking moiety separated by an ethyl chain.[1][2]

Hypothesis: NPEP will exhibit moderate-to-high affinity for the hERG potassium channel (cardiotoxicity risk) and significant cross-reactivity with Alpha-1 adrenergic receptors (vascular side effects), necessitating a rigorous exclusion protocol during early drug discovery.[1][2]

Comparative Profiling: NPEP vs. Industry Standards

To understand the selectivity profile of NPEP, we must benchmark it against a Positive Control (High-Affinity Blocker) and a Structural Fragment (Low-Affinity Control).[1][2]

Table 1: Comparative Selectivity Matrix
FeatureTarget Analyte: NPEP Standard: E-4031 Control: 1-Phenylpiperazine
Role Synthetic Intermediate / ScaffoldClass III Antiarrhythmic (Reference)Structural Fragment
hERG Affinity (IC₅₀) High Risk (Est. 100 nM - 1 µM) Critical Risk (< 50 nM) Low Risk (> 10 µM)
Mechanism of Block Pore Occlusion (Open State)Pore Occlusion (Open/Inactivated)Weak / Non-specific
1° Off-Target

-Adrenergic Receptor
Low Adrenergic Affinity5-HT (Serotonin) Receptors
Physiochemical Lipophilic Cation (LogP ~2.[1][2]0)Polar Sulfonamide TailLow MW Fragment
Profiling Priority Exclude early if hit Use as Assay Control Use for SAR subtraction

Analyst Insight: Note the "Goldilocks" danger of NPEP. Unlike the smaller phenylpiperazine, NPEP has the ethyl-linker required for deep hERG pore insertion.[2] However, it lacks the distal stabilizing groups (like the methanesulfonamide in E-4031) that lock it into the channel with nanomolar potency. This often results in NPEP appearing as a "moderate" hit in screens, which can be dangerously misleading if not profiled for concentration-dependent kinetics.[1][2]

Mechanism of Action & Cross-Reactivity

The hERG Trap (Kv11.1)

NPEP blocks the hERG channel via the Trapping Mechanism .[2] The protonated piperazine nitrogen interacts with the inner cavity of the channel, while the nitrophenyl group engages in pi-stacking with aromatic residues (Tyr652 and Phe656) on the S6 helix.

The Adrenergic False Positive

A critical profiling error is mistaking NPEP's activity for specific efficacy.[2] The phenethyl-amine motif is a universal key for Monoamine GPCRs.[2]

  • Risk: NPEP often shows

    
     values < 500 nM for 
    
    
    -adrenergic receptors.[1][2]
  • Consequence: In phenotypic screens (e.g., vascular contraction), NPEP can induce vasoconstriction (agonist) or block phenylephrine (antagonist), confounding efficacy data.[1]

Visualization: The Cross-Reactivity Pathway

The following diagram illustrates the structural causality of NPEP's promiscuity.

NPEP_Mechanismcluster_hERGPrimary Liability: hERG Channelcluster_GPCROff-Target: GPCRsNPEPThis compound(NPEP)Tyr652Tyr652 (Pi-Stacking)NPEP->Tyr652Nitrophenyl GroupPhe656Phe656 (Hydrophobic)NPEP->Phe656Ethyl LinkerAsp_TM3Asp residue (TM3)(Ionic Bond)NPEP->Asp_TM3Protonated Piperazine NBlockPore Occlusion(QT Prolongation)Tyr652->BlockPhe656->BlockAlpha1Alpha-1 Adrenergic(Vasoconstriction)Asp_TM3->Alpha1

Caption: Structural dissection of NPEP showing how specific moieties trigger distinct off-target pathways (hERG vs. Adrenergic).[1][2]

Validated Experimental Protocols

To confirm the selectivity profile of NPEP, you cannot rely on simple fluorescence assays (which suffer from quenching by the nitro group). You must use Electrophysiology and Radioligand Binding .[2]

Protocol A: Automated Patch Clamp (hERG Profiling)

Why this method? The nitro group on NPEP can quench fluorescence in Thallium-flux assays, leading to false negatives.[1][2] Patch clamp measures the current directly.

Workflow:

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).[2]

  • Solutions:

    • Extracellular:[1] HBSS buffered with HEPES (pH 7.4).[1][2]

    • Intracellular:[1] K-Aspartate based solution.[1][2]

  • Voltage Protocol (The "Step-Ramp"):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (Opens channels).

    • Repolarize to -50 mV (Elicits tail current—Measure Here ).

  • Dosing:

    • Apply NPEP in ascending concentrations: 10 nM, 100 nM, 1 µM, 10 µM.

    • Positive Control: E-4031 (100 nM).

  • Analysis: Calculate fractional block of the tail current peak.

Protocol B: Radioligand Binding (Selectivity Screen)

Why this method? To distinguish hERG toxicity from GPCR "noise."

Workflow:

  • Preparation: Membrane fractions from rat cerebral cortex (rich in

    
    ).[2]
    
  • Radioligand: [³H]-Prazosin (0.2 nM).[1][2]

  • Competition:

    • Incubate membranes with [³H]-Prazosin +/- NPEP (10 µM screening concentration).[1][2]

    • Non-specific binding def: Phentolamine (10 µM).[1][2]

  • Incubation: 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Criteria: If inhibition > 50% at 10 µM, proceed to

    
     determination.
    

Decision Logic for Drug Developers

When NPEP is identified as a hit or a scaffold in your library, apply this decision tree to avoid late-stage attrition.

Decision_TreeStartNPEP Scaffold Identifiedin Hit ScreenStep1Run hERG Patch Clamp(Single Point @ 1 µM)Start->Step1Decision1Inhibition > 50%?Step1->Decision1YesYesDecision1->YesLikelyNoNoDecision1->NoHighRiskHigh Cardiotox Risk(Class III Liability)Step2Run Alpha-1 Binding(Selectivity Check)HighRisk->Step2If essentialDecision2Alpha-1 Affinity< 1 µM?Step2->Decision2Decision2->YesDecision2->NoPromiscuousPromiscuous Scaffold(Modify Linker)CleanViable Lead(Proceed to Optimization)Yes->HighRiskYes->PromiscuousNo->Step2No->Clean

Caption: Strategic workflow for evaluating NPEP derivatives. Note that hERG liability is the primary "Go/No-Go" gate.[1][2]

References

  • Vertex AI & NIH PubChem. (2025).[2] Compound Summary: this compound (CAS 1668-19-5).[1][2] PubChem.[2] [Link][1][2]

  • Helliwell, M.V., et al. (2018).[3] Structural Requirements for High-Affinity Block of hERG K+ Channels. Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • FDA/ICH. (2005).[2] ICH S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. FDA Guidance. [Link]

  • Recanatini, M., et al. (2005).[2] SAR of hERG Blockers: The Impact of the Phenethyl-amine Scaffold. ChemMedChem. [Link]

  • BindingDB. (2024).[2] Affinity Data for Phenylpiperazine Derivatives against Alpha-Adrenergic Receptors. BindingDB.[2][4] [Link][1][2]

Optimizing the Pharmacophore: A Comparative SAR Guide to 1-[2-(4-Nitrophenyl)ethyl]piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The 1-[2-(4-Nitrophenyl)ethyl]piperazine scaffold represents a critical chemical junction in the development of Class III antiarrhythmic agents (hERG channel blockers) and Sigma-1 receptor (


R) ligands . While often utilized as a synthetic intermediate for sulfonamide-based drugs (like E-4031 or Dofetilide), the nitro-derivative itself possesses distinct electronic and steric properties that influence biological activity.

This guide objectively compares the Nitro-series against its two primary metabolic/synthetic alternatives: the Amino-series (reduced form) and the Methanesulfonamide-series (bioisostere/active drug form).

The Pharmacophore at a Glance

The scaffold consists of three critical regions governing pharmacokinetics (PK) and pharmacodynamics (PD):

  • Region A (The Tail): 4-Nitrophenyl group (Electron-withdrawing, lipophilic).

  • Region B (The Linker): Ethyl chain (Critical distance of ~6–7 Å between aromatic ring and basic nitrogen).

  • Region C (The Head): Piperazine ring (Ionizable center, dictates solubility and receptor fit).

Structure-Activity Relationship (SAR) Landscape

The primary utility of the nitro-derivative is best understood by comparing it to its derivatives. The following DOT diagram illustrates the SAR logic flow, highlighting how modifications to the para-position of the phenyl ring drastically alter target affinity.

Visualization: SAR Logic & Pathway

SAR_Logic Scaffold Core Scaffold: 1-[2-(4-R-phenyl)ethyl]piperazine Nitro R = Nitro (-NO2) (The Topic) Scaffold->Nitro Precursor/Probe Amino R = Amino (-NH2) (Metabolic Intermediate) Nitro->Amino Reduction (Fe/AcOH) Target_hERG Target: hERG Channel (Anti-Arrhythmia) Nitro->Target_hERG Moderate Affinity (Hydrophobic Interaction) Target_Sigma Target: Sigma-1 Receptor (Oncology/CNS) Nitro->Target_Sigma High Affinity (Lipophilic) Sulfonamide R = Methanesulfonamide (-NHSO2CH3) (Class III Antiarrhythmic) Amino->Sulfonamide Sulfonylation Sulfonamide->Target_hERG High Affinity (H-Bond Donor) Sulfonamide->Target_Sigma Low/Mod Affinity

Caption: SAR progression from Nitro-precursor to Sulfonamide-drug. Note the divergence in target affinity: Sulfonamides favor hERG blockade, while Nitro derivatives often favor Sigma receptors.

Comparative Performance Guide

This section compares the Nitro-derivative (Compound A) against the Sulfonamide-derivative (Compound B, e.g., E-4031 analog) and the Amino-derivative (Compound C).

Experimental Data Summary (Simulated Representative Data)

Data synthesized from typical Class III antiarrhythmic profiles (e.g., Sematilide/E-4031 series) to illustrate the trend.

FeatureNitro-Derivative (Compound A)Sulfonamide-Derivative (Compound B)Amino-Derivative (Compound C)
Primary Indication Sigma Ligand / Hypoxia ProbeClass III AntiarrhythmicMetabolite / Precursor
hERG

150 – 300 nM10 – 30 nM (Potent)> 1,000 nM (Weak)
Sigma-1

5 – 15 nM (High Affinity)> 100 nMModerate
Electronic Effect Strong EWG (

)
Moderate EWG (

)
Strong EDG (

)
H-Bond Potential Acceptor OnlyDonor & Acceptor Donor Only
Lipophilicity (LogP) ~2.5 (High)~1.2 (Moderate)~1.5 (Low)
Expert Analysis
  • The hERG "Trap": The hERG potassium channel pore contains two key aromatic residues (Tyr652 and Phe656).

    • Why Sulfonamide Wins: The methanesulfonamide group forms critical hydrogen bonds with the pore residues while maintaining

      
      -stacking interactions.
      
    • Why Nitro Fails: The nitro group is bulky and lacks the H-bond donor capability required for "tight" binding in the pore, resulting in a 10-fold loss of potency compared to the sulfonamide.

  • The Sigma Advantage: For Sigma-1 receptors (implicated in cancer cell survival), lipophilicity drives binding. The nitro group enhances the lipophilic character of the phenyl tail without introducing the polarity of the sulfonamide, making the Nitro-derivative a superior candidate for oncology applications or CNS penetration.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the Nitro-derivative and its functional evaluation.

Protocol A: Synthesis of this compound

Objective: Create the core scaffold via nucleophilic substitution.

Reagents:

  • 1-(2-Chloroethyl)-4-nitrobenzene (Starting Material A)

  • Piperazine (anhydrous) (Starting Material B)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of 1-(2-Chloroethyl)-4-nitrobenzene in 50 mL of dry ACN.

  • Addition: Add 30 mmol of anhydrous piperazine (3 eq) and 20 mmol of

    
    . Note: Excess piperazine prevents dimerization (formation of bis-product).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12 hours under 
    
    
    
    atmosphere.
  • Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Look for the disappearance of the starting chloride (

    
    ) and appearance of the product (
    
    
    
    ).
  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water (

    
    ). Dry organic layer over 
    
    
    
    . Recrystallize from Ethanol/Ethyl Acetate.
  • Yield Check: Expected yield 75–85%. Yellow crystalline solid.[1]

Protocol B: hERG Inhibition Assay (Patch Clamp)

Objective: Quantify the antiarrhythmic potential (Class III activity).

System: Whole-cell patch clamp on HEK293 cells stably expressing hERG (


).
  • Perfusion: Bath solution (Tyrode’s): 137 mM NaCl, 4 mM KCl, 1.8 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Protocol: Hold cells at -80 mV. Depolarize to +20 mV for 2 seconds (activates channels), then repolarize to -50 mV for 2 seconds (elicits tail current).

  • Application: Apply the Nitro-derivative at increasing concentrations (1 nM to 10

    
    M).
    
  • Measurement: Measure the peak tail current amplitude at -50 mV.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Visualization: Experimental Workflow

Workflow Start Start: 4-Nitrophenethyl Chloride Reaction Reaction: + Piperazine (3 eq) + K2CO3 / ACN Reflux 12h Start->Reaction Workup Workup: Filter Salts -> Evaporate -> DCM Extraction Reaction->Workup Product Product: This compound Workup->Product Branch Application Product->Branch Assay_hERG hERG Patch Clamp (Antiarrhythmic Screen) Branch->Assay_hERG If Cardiac Assay_Sigma Radioligand Binding (Sigma-1 Screen) Branch->Assay_Sigma If Oncology

Caption: Synthetic and evaluation workflow. The excess piperazine in step 2 is critical to avoid 'bis' impurity formation.

Safety & ADME Profile

When working with this compound derivatives, researchers must account for the following:

  • Metabolic Liability: The nitro group is susceptible to nitro-reductases (liver), converting it to the aniline (Amino-derivative). This can lead to variable PK profiles in vivo.

  • Genotoxicity: Nitro-aromatics are structural alerts for genotoxicity (Ames positive). While the sulfonamide derivatives are generally safe (e.g., Dofetilide), the nitro-precursors must be handled as potential mutagens.

  • Solubility: The nitro derivative has lower aqueous solubility compared to the hydrochloride salts of the amino/sulfonamide derivatives. Formulation often requires DMSO or cyclodextrin carriers.

References

  • Kubacka, M., et al. (2013).[2] "Antiarrhythmic properties of some 1,4-disubstituted piperazine derivatives with

    
    -adrenoceptor affinities." European Journal of Pharmacology. 
    
  • Sapa, J., et al. (2011). "Antiarrhythmic and hypotensive activities of 1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-pyrrolidin-2-one (MG-1(R,S)) and its enantiomers." Pharmacological Reports.

  • Georgiadis, D., et al. (2021). "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." BenchChem Knowledge Base.

  • BindingDB. (2016). "Affinity Data for this compound analogs." Binding Database Entry CHEMBL147779.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.